Product packaging for Halofuginone(Cat. No.:CAS No. 7695-84-3)

Halofuginone

Cat. No.: B7887486
CAS No.: 7695-84-3
M. Wt: 414.7 g/mol
InChI Key: LVASCWIMLIKXLA-CABCVRRESA-N
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Description

Overview of Broad Biological Activities in Preclinical Studies

Antiparasitic Research Trajectories

Halofuginone (B1684669) has a well-established history in antiparasitic research, particularly concerning apicomplexan parasites. It is approved for use as a coccidiostat in poultry and ruminant animals. wikipedia.orgnih.gov Research has explored its efficacy against a range of protozoal infections, including malaria, cryptosporidiosis, coccidiosis, toxoplasmosis, and leishmaniasis. nih.govresearchgate.net

Studies have demonstrated that this compound targets the cytoplasmic prolyl-tRNA synthetase in Plasmodium parasites, an enzyme vital for protein translation. researchgate.net Inhibition of ProRS activity by this compound leads to the accumulation of uncharged tRNA, mimicking a state of reduced cellular proline availability. nih.govwjgnet.comharvard.edu This mechanism is believed to underlie its antimalarial effects. nih.govharvard.eduresearchgate.net

Research into Eimeria tenella, a causative agent of coccidiosis, has shown that this compound can significantly enhance body weight gain and decrease oocyst shedding and cecal destruction in infected animals. acs.org Histological examinations indicated that this compound was effective when administered early in the infection cycle, inhibiting the parasite's invasion of host cells and disturbing later developmental stages. acs.org

In the context of cryptosporidiosis, this compound lactate (B86563) is an approved treatment for neonatal livestock. otago.ac.nz While its stage-specific mechanism against Cryptosporidium species is not fully elucidated, research aims to understand its effects on the asexual stages of the parasite. otago.ac.nz

Despite its efficacy, the development of resistance to this compound in apicomplexan parasites is a recognized challenge in antiparasitic research. researchgate.net Studies are ongoing to explore the mechanisms of resistance, for instance, using transcriptomic data in Eimeria species. researchgate.net

Exploration of Other Biological Effects

Beyond its antiparasitic applications, academic research has extensively investigated other biological effects of this compound, including its impact on fibrosis, inflammation, autoimmune diseases, and cancer. nih.govmdpi.comdovepress.comnih.gov

One key mechanism contributing to these effects is this compound's inhibition of the TGF-β signaling pathway, specifically by inhibiting the phosphorylation of Smad3. mdpi.comnih.govwjgnet.compatsnap.com This inhibition leads to a reduction in fibroblast differentiation into myofibroblasts and decreased production of extracellular matrix proteins, which are central processes in the development of fibrosis. mdpi.comnih.govwjgnet.com Studies have shown that this compound can overcome TGF-β-induced collagen synthesis in fibroblasts. nih.gov

This compound also exerts immunomodulatory effects, notably through its selective inhibition of the differentiation of T helper 17 (Th17) cells. wikipedia.orgnih.govwjgnet.comharvard.eduscitechdaily.com Th17 cells are implicated in various autoimmune and inflammatory diseases. nih.govwjgnet.comscitechdaily.com The mechanism involves the activation of the amino acid starvation response (AAR) pathway, triggered by the inhibition of ProRS activity, which selectively inhibits Th17 differentiation. nih.govwjgnet.comharvard.eduscitechdaily.com This suggests a potential for this compound in addressing autoimmune or inflammatory conditions associated with Th17 cells. nih.govwjgnet.comscitechdaily.com

Research has also explored the anti-neoplastic activity of this compound in various cancer models. mdpi.comdovepress.comimrpress.com Studies have indicated that this compound can inhibit tumor cell growth, angiogenesis, and metastasis. wikipedia.orgmdpi.comdovepress.compatsnap.comnih.gov The anti-fibrotic effects, by reducing the tumor stroma, are thought to contribute to its impact on tumor growth. wjgnet.compatsnap.comnih.gov For example, in a mouse model of non-muscle invasive bladder cancer, this compound treatment resulted in a significant reduction in bladder weight, indicative of anti-neoplastic activity. imrpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17BrClN3O3 B7887486 Halofuginone CAS No. 7695-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVASCWIMLIKXLA-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339439
Record name (-)-Halofuginone
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Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-20-2, 868851-54-1, 7695-84-3
Record name Halofuginone [INN:BAN]
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Record name Halofuginone, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofuginone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04866
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Halofuginone
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Record name HALOFUGINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOFUGINONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Halofuginone Action

Transforming Growth Factor-Beta (TGF-β) Signaling Pathway Modulation

The Transforming Growth Factor-Beta (TGF-β) signaling pathway plays a crucial role in numerous cellular processes, including growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in various fibrotic diseases and cancer. Halofuginone (B1684669) has been shown to be a potent inhibitor of TGF-β signaling through a multi-faceted mechanism. nih.govresearchgate.netnih.gov

Inhibition of Smad3 Phosphorylation

A key mechanism by which this compound exerts its anti-fibrotic effects is through the specific inhibition of Smad3 phosphorylation. researchgate.netnih.gov Upon TGF-β ligand binding to its receptor, the receptor complex phosphorylates and activates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. molvis.org These activated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression.

This compound has been demonstrated to block the TGF-β-mediated phosphorylation and subsequent activation of Smad3. nih.gov This inhibitory effect appears to be specific to Smad3, as the activation of Smad2 is not similarly affected. nih.gov In some cellular contexts, such as human corneal fibroblasts, this compound treatment leads to a reduction in the total protein expression of Smad3 in a dose- and time-dependent manner. nih.govnih.gov This reduction in Smad3 protein levels may contribute to the observed decrease in Smad3-related transcriptional activity. molvis.org Furthermore, studies in muscle cells have suggested that this compound's inhibitory effect on Smad3 phosphorylation is mediated through the activation of the PI3K/Akt and MAPK/ERK pathways. nih.gov

Table 1: Effect of this compound on Smad3 Signaling

Cellular ContextThis compound's Effect on Smad3Research Finding
FibroblastsBlocks phosphorylation and activationThis compound specifically inhibited TGF-β-induced Smad3 phosphorylation. nih.gov
Human Corneal FibroblastsReduces total Smad3 protein expressionTreatment led to a dose- and time-dependent decrease in Smad3 protein. nih.govnih.gov
Muscle CellsInhibits phosphorylation via PI3K/Akt and MAPK/ERKThis compound enhanced the association of Akt and MAPK/ERK with non-phosphorylated Smad3, reducing its phosphorylation. nih.gov

Upregulation of Inhibitory Smad7 Expression

Another critical aspect of this compound's modulation of TGF-β signaling is its ability to upregulate the expression of Smad7. nih.govresearchgate.net Smad7 is an inhibitory Smad that acts as a negative feedback regulator of the TGF-β pathway. reactome.org It functions by competing with R-Smads for binding to the activated type I receptor, thereby preventing their phosphorylation and activation. reactome.org

Modulation of TGF-β Receptor Downstream Signaling

This compound's influence extends to the downstream signaling events of the TGF-β receptor. By inhibiting Smad3 phosphorylation and upregulating Smad7, this compound effectively dampens the entire cascade of TGF-β-mediated gene expression. nih.govnih.gov This leads to a reduction in the synthesis of extracellular matrix proteins, such as type I collagen, which is a hallmark of fibrosis. nih.gov

In Lewis lung cancer cells, for instance, this compound was shown to inhibit the activation of the TGF-β signaling pathway that was induced by ionizing radiation. nih.gov This was evidenced by the downregulation of phosphorylated Smad2/3 and the upregulation of Smad7. nih.gov

Differential Effects on Smad2 Activation

Interestingly, the inhibitory action of this compound on the TGF-β pathway displays a degree of specificity for Smad3 over Smad2. nih.gov While it potently blocks the phosphorylation of Smad3, its effect on Smad2 phosphorylation is less pronounced or absent in some cell types. nih.govnih.gov For example, in fibroblast studies, this compound did not inhibit the activation of Smad2 following TGF-β stimulation. nih.gov Similarly, in human corneal fibroblasts, this compound treatment did not alter the protein expression of Smad2. nih.gov However, other studies have reported that this compound can lead to the inactivation of both Smad2 and Smad3 signaling. nih.govresearchgate.net This suggests that the differential effects on Smad2 may be cell-type specific or dependent on the cellular context. molvis.org

Amino Acid Starvation Response (AAR) Activation

Beyond its impact on TGF-β signaling, this compound's biological effects are also mediated through the activation of the Amino Acid Starvation Response (AAR). nih.govplos.org The AAR is a highly conserved cellular stress response pathway that is triggered by the depletion of amino acids.

Targeting Prolyl-tRNA Synthetase (ProRS/EPRS) Activity

The primary molecular target of this compound in the AAR pathway is prolyl-tRNA synthetase (ProRS), an essential enzyme responsible for charging proline to its cognate tRNA. nih.govnih.gov this compound binds to the glutamyl-prolyl-tRNA synthetase (EPRS) and acts as a competitive inhibitor of proline for the prolyl-tRNA synthetase active site. nih.govbiorxiv.org

This inhibition of ProRS activity leads to an accumulation of uncharged tRNAPro, which mimics a state of proline starvation. nih.gov The cell interprets this as a sign of amino acid insufficiency and activates the AAR pathway. nih.govresearchgate.net The activation of the AAR by this compound has been shown to be reversible by the addition of excess proline, confirming the specific targeting of ProRS. nih.gov This mechanism underlies a broad range of this compound's bioactivities, including its anti-inflammatory and anti-autoimmune effects. nih.govnih.gov

Table 2: this compound's Interaction with Prolyl-tRNA Synthetase (ProRS)

Interaction AspectDescriptionKey Finding
Binding Target Glutamyl-prolyl-tRNA synthetase (EPRS)This compound binds to EPRS, specifically inhibiting the prolyl-tRNA synthetase activity. nih.gov
Mechanism of Inhibition Competitive inhibition with prolineThis compound competes with proline for the active site of ProRS. nih.govbiorxiv.org
Cellular Consequence Accumulation of uncharged tRNAProThis mimics proline starvation and activates the Amino Acid Starvation Response (AAR). nih.gov
Reversibility Reversible with excess prolineThe effects of this compound can be reversed by providing an excess of proline. nih.gov

Canonical AAR Pathway Activation

The accumulation of uncharged tRNA is the specific trigger that activates the canonical Amino Acid Response (AAR) pathway. nih.govpnas.org This signaling cascade is a conserved cytoprotective response to nutrient limitation. nih.gov The central effector kinase of the AAR pathway that is activated by this compound is known as General Control Nonderepressible 2 (GCN2). patsnap.comnih.gov

In the presence of accumulated uncharged tRNA, the GCN2 kinase becomes activated. nih.gov Uncharged tRNAs bind directly to a regulatory domain of GCN2, causing a conformational change that stimulates its kinase activity. nih.govpnas.org This leads to the autophosphorylation of GCN2, which is a marker of its activation. nih.goviu.edu Treatment of cells with this compound results in a dose-dependent increase in GCN2 phosphorylation. iu.edunih.gov This specific activation can be prevented by the addition of excess proline, further linking the effect to the inhibition of ProRS. nih.gov

Once activated, GCN2 phosphorylates its primary downstream target: the alpha subunit of eukaryotic initiation factor 2 (eIF2α). patsnap.comnih.gov eIF2α is a key component of the translation initiation machinery, and its phosphorylation is a central convergence point for various cellular stress pathways, collectively known as the Integrated Stress Response (ISR). nih.govrupress.org Studies using cells deficient in GCN2 have shown that the phosphorylation of eIF2α in response to this compound is entirely dependent on GCN2 activity. nih.govembopress.org Phosphorylation of eIF2α leads to a general attenuation of global protein synthesis, which conserves resources during nutrient stress. patsnap.com Simultaneously, it paradoxically increases the translation of a select group of mRNAs that contain specific upstream open reading frames, such as the transcription factor ATF4, a master regulator of stress-response genes. patsnap.comiu.edunih.gov

Non-Canonical AAR Pathways

While the GCN2-eIF2α axis represents the canonical AAR pathway, evidence suggests that this compound also engages non-canonical or alternative signaling branches. Some of the anti-inflammatory effects of this compound have been observed even in cells that lack GCN2, indicating a mechanism independent of the primary AAR effector. nih.gov Interestingly, these GCN2-independent actions remain sensitive to the depletion of GCN1, a protein that associates with ribosomes and is typically required for GCN2 activation. nih.gov This suggests a distinct role for GCN1 that is separate from its function in activating GCN2. nih.gov

Furthermore, some cellular responses to this compound are atypical for a canonical ISR. While the reprogramming of gene expression following this compound treatment depends on GCN2 and eIF2α phosphorylation, the concurrent attenuation of bulk protein synthesis has been shown to occur independently of this canonical pathway. nih.govembopress.orgembopress.org This suggests a bifurcation of the signaling pathway where translational attenuation is controlled by a non-canonical mechanism. embopress.org Additionally, this compound creates a unique metabolic state by activating the GCN2-mediated ISR while also sustaining signaling through the mTORC1 pathway, a key regulator of cell growth that is typically inhibited by amino acid limitation. nih.gov The GCN2 pathway appears to be necessary to moderate the mTORC1 activity, preventing a proteotoxic collapse. nih.gov There is also evidence that the AAR pathway can interact with other major signaling cascades, as studies have shown that eIF2α phosphorylation can modulate the TGF-β/SMAD signaling pathway, another target of this compound. nih.govresearchgate.net

GCN1/RWDD1/DRG2 Complex Involvement

This compound's molecular actions include intricate interactions within the cell's amino acid sensing pathways. Co-immunoprecipitation studies have validated the formation of a human GCN1/RWDD1/DRG2 complex, which is orthologous to a similar complex found in yeast. harvard.edu This complex is a key component of the non-canonical amino acid starvation response pathway. harvard.edu

Research has shown that this compound's suppression of TNFα-induced expression of certain molecules is dependent on GCN1, but not GCN2. nih.gov This highlights the specificity of this compound's interaction with components of the amino acid starvation response pathway. The GCN1 protein acts as a scaffold, interacting with ribosomes, GCN2, and other proteins containing RWD domains, and is essential for the activation of GCN2 under conditions of amino acid starvation. nih.gov

Implications for Immunomodulation

The interaction of this compound with the amino acid starvation response pathway has significant implications for its immunomodulatory effects. By inhibiting prolyl-tRNA synthetase (ProRS) activity, this compound mimics a state of proline starvation, leading to the activation of the amino acid starvation response (AAR). harvard.edunih.gov This activation selectively inhibits the differentiation of T helper 17 (Th17) cells, which are key regulators of autoimmune inflammation. nih.gov

This mechanism suggests that this compound could be a therapeutic agent for autoimmune or inflammatory diseases associated with Th17 cells. nih.gov The regulation of amino acid availability is emerging as a broader mechanism for immunomodulation. harvard.edu this compound's ability to simulate proline depletion has been correlated with the amelioration of Th17-associated autoimmunity and the attenuation of inflammation induced by pro-inflammatory cytokines like TNF-α and IL-1β. harvard.edu Furthermore, studies have shown that this compound can improve the immune response to vaccines by encouraging the formation of germinal centers, which are crucial for the production of antibody-producing B cells and long-lasting memory B cells. cornell.edu

Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinases (TIMP) Regulation

Upregulation of Matrix Metalloproteinases (MMP-2, MMP-3, MMP-13)

This compound has been shown to differentially regulate the expression of various matrix metalloproteinases. In rat hepatic stellate cells, submicromolar concentrations of this compound led to a significant upregulation of MMP-3 and MMP-13 expression, with increases ranging from 10- to 50-fold. nih.gov This resulted in a 2- to 3-fold increase in interstitial collagenase activity. nih.gov In vivo studies in cirrhotic rats also demonstrated a 1.5- and 2-fold upregulation of MMP-3 and MMP-13 mRNA expression, respectively. nih.gov Conversely, the transcript levels of MMP-2 were suppressed 2- to 3-fold in the same in vitro study. nih.gov However, other research has indicated that this compound inhibits MMP-2, attributing this in part to its antitumoral effects. nih.govdrugbank.com The inhibition of MMP-2 by this compound is reportedly mediated by the upregulation of the Egr-1 transcription factor, which binds to the MMP-2 promoter and inhibits its activity. nih.gov

Downregulation of Tissue Inhibitor of Metalloproteinases (TIMP-2)

In conjunction with its effects on MMPs, this compound also influences the expression of their endogenous inhibitors, the tissue inhibitor of metalloproteinases (TIMPs). Specifically, research has shown that this compound treatment can reduce the expression of TIMP-2 transcripts. researchgate.net

Impact on Extracellular Matrix Remodeling

The modulation of MMP and TIMP levels by this compound has a direct impact on the remodeling of the extracellular matrix (ECM). The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. The degradation of ECM components is a critical process in both normal physiological and pathological conditions.

This compound's ability to upregulate fibrolytic enzymes like MMP-3 and MMP-13, while in some contexts inhibiting MMP-2 and downregulating TIMP-2, contributes to its antifibrotic effects. nih.govnih.gov By altering the balance between matrix-degrading enzymes and their inhibitors, this compound can influence the deposition and turnover of ECM proteins. For instance, its antifibrotic action is partly attributed to the inhibition of collagen type I synthesis and the prevention of excessive ECM deposition. nih.govscispace.com This remodeling of the ECM is a key aspect of this compound's therapeutic potential in conditions characterized by fibrosis and abnormal tissue repair. nih.gov

MoleculeEffect of this compoundCell/Tissue TypeKey FindingsCitation
MMP-2Downregulation/InhibitionRat Hepatic Stellate Cells, Human Breast Cancer CellsSuppressed transcript levels 2- to 3-fold. Inhibition mediated by Egr-1 transcription factor. nih.govnih.gov
MMP-3UpregulationRat Hepatic Stellate CellsExpression increased 10- to 50-fold in vitro. Upregulated 1.5-fold in vivo. nih.gov
MMP-13UpregulationRat Hepatic Stellate CellsExpression increased 10- to 50-fold in vitro. Upregulated 2-fold in vivo. nih.gov
TIMP-2DownregulationNot specified in provided textReduced expression of transcripts. researchgate.net

Other Signaling Pathway Interactions

This compound's biological activities are also mediated through its interaction with several other key signaling pathways. A primary mechanism is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.govnih.gov this compound inhibits the phosphorylation of Smad3, a key downstream mediator in the TGF-β cascade. nih.govnih.gov This action impedes the transition of fibroblasts to myofibroblasts, a critical step in the development of fibrosis. nih.govnih.gov

In addition to the TGF-β pathway, this compound has been shown to activate p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB) pathways in hepatic stellate cells. nih.gov The induction of MMP-13 by this compound is dependent on the activation of both p38 MAPK and NF-κB. nih.gov

Furthermore, this compound interacts with pathways central to cell growth and metabolism. It has been found to inhibit the Akt/mTORC1 signaling pathway, which can affect processes like the Warburg effect in cancer cells. nih.gov The effects of this compound on Th17 differentiation also involve increased signaling of extracellular signal-regulated kinase (ERK) and reduced expression of signal transducer and activator of transcription 3 (STAT3) and nuclear factor of activated T cells cytoplasmic 1 (NFATc1). nih.gov

Signaling PathwayEffect of this compoundCellular ContextDownstream ConsequencesCitation
TGF-β/SmadInhibition of Smad3 phosphorylationFibroblasts, ChondrocytesInhibition of fibroblast-to-myofibroblast transition, decreased collagen type I synthesis. nih.govnih.govnih.gov
p38 MAPKActivationRat Hepatic Stellate CellsInduction of MMP-13 expression. nih.gov
NF-κBActivationRat Hepatic Stellate CellsInduction of MMP-13 expression. nih.gov
Akt/mTORC1InhibitionColorectal Cancer CellsInhibition of cancer cell growth. nih.gov
ERKIncreased SignalingT cellsInhibition of Th17 differentiation. nih.gov
STAT3Reduced ExpressionT cellsInhibition of Th17 differentiation. nih.gov
NFATc1Reduced ExpressionT cellsInhibition of Th17 differentiation. nih.gov

Modulation of ERK Phosphorylation

This compound has been shown to influence the phosphorylation of Extracellular signal-regulated kinases (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In studies involving gastric cancer cells, this compound treatment led to an induction in the expression of phosphorylated ERK (p-ERK). nih.govcabidigitallibrary.org This effect was observed in a dose-dependent manner. nih.govcabidigitallibrary.org Similarly, in fibroblast cultures, this compound rapidly induced ERK1/2 phosphorylation, with effects detectable as early as 15 minutes after application, peaking at 30 minutes, and gradually returning to basal levels over a two-hour period. tau.ac.il

Further research in muscle cells, including a C2 muscle cell line and primary myoblasts, demonstrated that this compound promotes the phosphorylation of MAPK family members. nih.gov This action is linked to its inhibitory effect on Smad3 phosphorylation. This compound enhanced the association of phosphorylated ERK with the non-phosphorylated form of Smad3, leading to a decrease in Smad3 phosphorylation levels. nih.gov This effect could be reversed by inhibitors of the MAPK/ERK pathway, highlighting the specific role of this pathway in mediating this compound's effects on Smad3. nih.gov

Research Findings on this compound and ERK Phosphorylation

Cell TypeEffect of this compoundKey FindingsReferences
Gastric Cancer Cells (AGS and NCI-N87)Induction of p-ERK expressionThis compound inhibited proliferation and induced apoptosis in a dose-dependent manner. nih.govcabidigitallibrary.org
FibroblastsRapid and transient induction of ERK1/2 phosphorylationPhosphorylation was detected at 15 minutes, peaked at 30 minutes, and returned to basal levels within 2 hours. tau.ac.il
Muscle Cells (C2 cell line and primary myoblasts)Promotes phosphorylation of MAPK/ERKEnhanced association of p-ERK with non-phosphorylated Smad3, leading to reduced Smad3 phosphorylation. nih.gov

Influence on STAT3 and NFATc1 Expression

This compound has been demonstrated to exert influence over the expression of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1). Research on the effects of this compound on T helper 17 (Th17) cell differentiation revealed that its mechanism of action involves the reduced expression of both STAT3 and NFATc1. researchgate.net This effect is part of a broader mechanism that also involves increased signaling of ERK. researchgate.net

The regulation of STAT3 and NFATc1 is crucial in the context of immune responses and cellular differentiation. For instance, in the process of osteoclastogenesis, the JAK2/STAT3 signaling pathway and the expression of NFATc1 are critical. While not directly investigating this compound, studies on other compounds have shown that inhibition of STAT3 activation and suppression of NFATc1 expression can inhibit osteoclast differentiation. This compound's ability to reduce STAT3 and NFATc1 expression suggests a potential mechanism by which it may influence cellular processes regulated by these transcription factors. researchgate.net

Impact of this compound on STAT3 and NFATc1 Expression

Target MoleculeEffect of this compoundCellular ContextAssociated PathwayReferences
STAT3Reduced expressionT helper 17 (Th17) cell differentiationIn conjunction with increased ERK signaling researchgate.net
NFATc1Reduced expressionT helper 17 (Th17) cell differentiationIn conjunction with increased ERK signaling researchgate.net

Interactions with IL-17 Signaling Pathway Components

This compound has been shown to interact with and modulate the Interleukin-17 (IL-17) signaling pathway. A primary mechanism of this compound is its ability to selectively inhibit the differentiation of Th17 cells in both mice and humans. This inhibition is achieved by activating the amino acid starvation response (AAR).

In the context of inflammatory macrophages, this compound has been found to regulate the IL-17 signaling pathway by decreasing the levels of specific components, including IL-17C, phosphorylated Nuclear Factor-kappa B (p-NF-κB), and Matrix Metalloproteinase-9 (MMP9). Network pharmacology analyses have identified a strong association between the genes differentially expressed following this compound treatment and the IL-17 signaling pathway. This suggests that this compound's regulatory effects on this pathway are a key aspect of its anti-inflammatory properties.

This compound's Interaction with the IL-17 Signaling Pathway

Component/ProcessEffect of this compoundMechanismReferences
Th17 Cell DifferentiationSelective inhibitionActivation of the amino acid starvation response (AAR)
IL-17CDecreased levelsRegulation of the IL-17 signaling pathway in inflammatory macrophages
p-NF-κBDecreased levelsRegulation of the IL-17 signaling pathway in inflammatory macrophages
MMP9Decreased levelsRegulation of the IL-17 signaling pathway in inflammatory macrophages

Impact on FGF21 and GDF15 via ATF4

A significant molecular mechanism of this compound involves its ability to elevate levels of Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15). researchgate.net This is achieved through the activation of the integrated stress response (ISR) pathway, leading to increased expression of Activating Transcription Factor 4 (ATF4). researchgate.net

The inhibition of glutamyl-prolyl-tRNA synthetase (EPRS) by this compound leads to an accumulation of uncharged tRNAs. This triggers the autophosphorylation of the amino acid sensor General Control Nonderepressible 2 (GCN2), resulting in the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and consequently, the increased expression of ATF4. researchgate.net ATF4, in turn, upregulates the expression of FGF21 and GDF15. Studies utilizing knockout mice have confirmed that both FGF21 and GDF15 are necessary for the metabolic effects of this compound. researchgate.net

This compound's Effect on FGF21 and GDF15 via ATF4

Upstream EffectorMechanismDownstream TargetsOutcomeReferences
This compoundInhibition of EPRS, leading to GCN2 and eIF2α phosphorylationATF4Increased expression of ATF4 researchgate.net
ATF4Transcriptional activationFGF21 and GDF15Increased levels of FGF21 and GDF15

Effects on EGFR and IGF1Rβ Signaling

This compound has been investigated for its effects on Epidermal Growth Factor Receptor (EGFR) signaling, particularly in the context of cancer therapy. Research in non-small cell lung cancer (NSCLC) has shown that this compound can help overcome resistance to EGFR Tyrosine Kinase Inhibitors (TKIs). nih.gov The proposed mechanism involves this compound promoting the degradation of the SP1 protein and decreasing the expression of Phosphatidylserine Transcarbamoylase 1 (PSAT1). This leads to defects in the de novo synthesis of Serine and Glycine, ultimately resulting in cell death in resistant cancer cells. nih.gov

Regarding the Insulin-like Growth Factor 1 Receptor β (IGF1Rβ) signaling pathway, this compound has been shown to influence the expression of Insulin-like Growth Factor Binding Proteins (IGFBPs). In a fibrotic liver model, this compound treatment prevented the downregulation of IGFBP-1 gene expression and also prevented changes in IGFBP-3 gene expression. researchgate.net this compound was also found to cause a time- and dose-dependent increase in IGFBP-1 gene expression and synthesis in hepatocytes. researchgate.net Since IGFBPs modulate the bioavailability of IGFs to their receptors, this compound's effect on these binding proteins represents an indirect mechanism of influencing IGF1Rβ signaling.

Influence of this compound on EGFR and IGF1Rβ Signaling Pathways

Signaling PathwayEffect of this compoundMechanismCellular ContextReferences
EGFROvercomes resistance to EGFR-TKIsPromotes SP1 degradation and decreases PSAT1 expression, leading to impaired Serine/Glycine synthesis.Non-small cell lung cancer (NSCLC) nih.gov
IGF1RβIndirectly influences signalingPrevents downregulation of IGFBP-1 and IGFBP-3 expression; increases IGFBP-1 synthesis.Hepatocytes in a fibrotic liver model researchgate.net

Cellular and Molecular Effects of Halofuginone

Regulation of Cell Proliferation and Apoptosis

Halofuginone (B1684669) exerts significant control over cell fate by inhibiting proliferation and promoting apoptosis, or programmed cell death. These actions are mediated through complex molecular pathways involving cell cycle regulation, activation of specific enzymes, and effects on cellular organelles like mitochondria.

This compound has been shown to inhibit the proliferation of various cell types, particularly cancer cells. Research demonstrates its efficacy in a dose-dependent manner across different cancer cell lines. For instance, it strongly inhibits the in-vitro growth of hepatocellular carcinoma HepG2 cells, with a reported IC50 (half-maximal inhibitory concentration) of 72.7 nM after 72 hours of treatment nih.govnih.gov. The compound also effectively inhibits proliferation in gastric cancer cells and oral squamous cell carcinoma (OSCC)-derived cancer-associated fibroblasts (CAFs) semanticscholar.orgfrontiersin.org. Studies on breast cancer cells and glomerular mesangial cells further confirm its potent anti-proliferative capabilities core.ac.ukspandidos-publications.com.

Cell TypeObserved EffectReference
Hepatocellular Carcinoma (HepG2)Strong inhibition of in-vitro proliferation. nih.govnih.gov
Gastric Cancer CellsInhibition of proliferation in a dose-dependent manner. semanticscholar.org
Oral Squamous Cell Carcinoma-Associated Fibroblasts (CAFs)Dose-dependent inhibition of cell viability and proliferation. frontiersin.org
Glomerular Mesangial CellsAlmost complete inhibition of proliferation at a concentration of 50 ng/ml. core.ac.uk
Breast Cancer Cells (MCF-7, MDA-MB-231)Inhibition of cell growth. spandidos-publications.com

A primary mechanism through which this compound eliminates cancer cells is by inducing caspase-dependent apoptosis nih.gov. Caspases are a family of protease enzymes crucial for initiating and executing programmed cell death. This compound activates both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) nih.govnih.govnih.gov.

In colorectal cancer cells, this compound triggers apoptosis through the activation of both caspase-8, a key component of the extrinsic apoptotic pathway, and caspase-9, which is central to the intrinsic (mitochondrial) pathway nih.gov. Similarly, in hepatocellular carcinoma HepG2 cells, treatment with this compound leads to an increased proportion of cleaved (active) forms of caspase-3, caspase-8, and caspase-9 nih.govnih.gove-century.us. The activation of these caspases results in the cleavage of downstream targets like PARP (poly(ADP-ribose)polymerase), a hallmark of apoptosis nih.govnih.gov.

This compound effectively halts cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 or G1 phase nih.govcore.ac.uknih.gov. This arrest prevents cells from entering the S phase, during which DNA replication occurs. The mechanism involves the upregulation of key cell cycle regulatory proteins known as cyclin-dependent kinase inhibitors (CKIs) nih.govnih.gov.

Studies show that this compound increases the expression of p21Cip1 and p15 nih.govnih.gov. The p21 protein has a broad inhibitory action on cyclin-CDK complexes, including CDK2, CDK1, and CDK4/6, which are essential for G1/S phase transition nih.gov. By upregulating p21, this compound inhibits the activity of CDK2, a critical regulator of the G1/G0 to S phase progression nih.gov. The upregulation of p15, which selectively inhibits CDK4/6 activity, further contributes to this cell cycle blockade nih.gov. This halt in the cell cycle is a key component of this compound's anti-proliferative effects researchgate.net.

Key Regulatory ProteinFunction in this compound-Induced ArrestCell Line(s)
p21Cip1 Upregulated by this compound; inhibits CDK2 activity. nih.govnih.govColorectal Cancer, Hepatocellular Carcinoma (HepG2). nih.govnih.gov
p27Kip1 Upregulated by Artemisinin in combination studies with this compound; contributes to synergistic G1/G0 arrest. nih.govColorectal Cancer, Breast Cancer (MCF-7). nih.gov
p15 Upregulated by this compound; selectively inhibits CDK4/6 activity. nih.govHepatocellular Carcinoma (HepG2). nih.gov
CDK2 Activity is inhibited by this compound via upregulation of p21Cip1. nih.govColorectal Cancer, Breast Cancer (MCF-7). nih.gov

The effects of this compound can vary depending on the specific characteristics of the cells. Research on the enantiomers (mirror-image isomers) of this compound in the context of Duchenne muscular dystrophy (DMD) revealed differential effects nih.gov. The (+)-enantiomer was found to be more effective at reducing fibrosis and improving motor coordination in a mouse model of DMD compared to the racemic mixture (containing both enantiomers) or the (-)-enantiomer, which had no significant effect nih.gov. Notably, neither the enantiomers nor the racemic form showed toxic effects on cultured myogenic cells at the doses used, suggesting a degree of selectivity in its action nih.gov. This contrasts with its pro-apoptotic effects observed in numerous cancer cell lines, indicating that the cellular response to this compound can be lineage-specific semanticscholar.orgfrontiersin.orgspandidos-publications.com.

The mitochondrion is central to the intrinsic apoptotic pathway, which this compound helps to activate nih.gov. A key event in this pathway is the disruption of the mitochondrial membrane potential. This compound treatment has been shown to induce the production of intracellular reactive oxygen species (ROS) in breast cancer cells spandidos-publications.com. High levels of ROS can attack membrane phospholipids, leading to mitochondrial membrane depolarization and the subsequent release of pro-apoptotic factors from the mitochondria into the cytoplasm spandidos-publications.com. This release is a critical step that leads to the activation of caspase-9, initiating the caspase cascade nih.gov.

Interestingly, other studies show that pharmacologic activation of the integrated stress response (ISR) pathway, of which this compound is an activator, can promote adaptive mitochondrial elongation elifesciences.org. This suggests that this compound's impact on mitochondria may be complex, potentially inducing pro-apoptotic depolarization in cancer cells under certain conditions while promoting protective morphological changes in others.

Extracellular Matrix (ECM) Synthesis and Degradation Modulation

This compound is well-recognized for its ability to modulate the extracellular matrix (ECM), the non-cellular component within tissues that provides structural and biochemical support. It exerts a potent anti-fibrotic effect by primarily inhibiting the synthesis of type I collagen, a major structural protein in the ECM frontiersin.orgcore.ac.uknih.gov.

This inhibition occurs at the genetic level, as this compound reduces the promoter activity of type I collagen genes nih.gov. The mechanism is linked to its interference with the transforming growth factor-beta (TGF-β) signaling pathway, a key regulator of ECM production nih.govdovepress.com. Specifically, this compound blocks the TGF-β-induced phosphorylation and activation of Smad3, a critical intracellular messenger in this pathway, thereby preventing the signal for collagen production from being relayed nih.gov.

In addition to inhibiting synthesis, this compound also influences ECM degradation. It has been shown to downregulate the expression of matrix metalloproteinase-9 (MMP-9) and MMP2 frontiersin.orgspandidos-publications.com. MMPs are enzymes responsible for degrading ECM proteins frontiersin.org. By affecting both the synthesis of new ECM components like collagen and the function of ECM-degrading enzymes, this compound can remodel the tumor microenvironment, for example, by reducing collagen deposition by cancer-associated fibroblasts frontiersin.orgresearchgate.net.

Molecule/PathwayEffect of this compoundMechanism
Collagen Type I Synthesis is inhibited. frontiersin.orgcore.ac.uknih.govReduces gene promoter activity; interferes with TGF-β/Smad3 signaling. nih.gov
TGF-β Signaling Pathway is inhibited. nih.govdovepress.comBlocks the phosphorylation and activation of Smad3. nih.gov
Matrix Metalloproteinase-2 (MMP2) Expression is reduced. frontiersin.orgInhibits secretion from cancer-associated fibroblasts. frontiersin.org
Matrix Metalloproteinase-9 (MMP-9) Expression is downregulated. spandidos-publications.comReduces the migration and invasion ability of breast cancer cells. spandidos-publications.com

Specific Inhibition of Collagen Type I Gene Expression

A hallmark of this compound's activity is its specific and potent inhibition of collagen type I synthesis. nih.govnih.gov This effect is observed at extremely low concentrations and targets the foundational steps of collagen production, making it a valuable tool for studying collagen metabolism and a promising agent in contexts marked by excessive collagen deposition. nih.govnih.govtau.ac.il

This compound specifically suppresses the expression of the collagen type α1(I) gene (COL1A1) at the transcriptional level. nih.govnih.govtau.ac.ilnih.gov This inhibitory action prevents the transcription of the gene into messenger RNA (mRNA), thereby blocking the synthesis of the corresponding protein chain. nih.govresearchgate.net Studies in various cell cultures, including human skin fibroblasts, have demonstrated a dose-dependent reduction in collagen α1(I) gene expression and subsequent collagen protein synthesis upon treatment with this compound. nih.gov For instance, concentrations as low as 10⁻¹⁰ M have been shown to significantly reduce collagen α1(I) gene expression in normal and scleroderma fibroblasts. nih.gov

The mechanism underlying this transcriptional repression involves the inhibition of the TGF-β signaling pathway. researchgate.net this compound prevents the phosphorylation of Smad3, a key protein that, once activated by TGF-β, moves into the nucleus to promote the transcription of target genes, including COL1A1. researchgate.nettandfonline.com By blocking Smad3 phosphorylation, this compound effectively halts this signaling cascade and prevents the activation of collagen type I gene expression. researchgate.net The inhibitory effect is transient, with collagen gene expression returning to normal levels after the compound is removed. nih.gov Furthermore, the suppression of collagen α1(I) mRNA by this compound appears to require the synthesis of new proteins, suggesting a complex regulatory mechanism. nih.gov

The inhibitory effect of this compound on collagen synthesis is highly specific to type I collagen. Research has shown that this compound does not affect the expression of the gene for collagen type II (α1(II) mRNA). nih.gov This specificity was demonstrated in studies using skin fibroblasts and growth-plate chondrocytes. nih.gov A study on chondrocytes confirmed that low-dose this compound could inhibit the synthesis of type I collagen without influencing type II collagen production. spandidos-publications.com This differential action is significant, as it suggests the potential to target fibrocartilage, which is characterized by excess type I collagen, without disrupting the hyaline cartilage matrix, where type II collagen is predominant. spandidos-publications.com

While the primary focus has been on collagen types I and II, some evidence suggests an effect on type III collagen. Studies using Sirius red staining, which detects fibrillar collagens including types I and III, showed a significant reduction in staining in the diaphragms of mdx mice treated with this compound, indicating a decrease in total fibrillar collagen content. mdpi.com However, the most consistently reported and specific effect remains the potent inhibition of collagen type I.

Collagen TypeEffect of this compoundCell/Tissue Type Studied
Collagen Type I (α1) Potent inhibition of gene expression and synthesis. nih.govnih.govSkin fibroblasts, hepatic stellate cells, chondrocytes. nih.govspandidos-publications.comnih.gov
Collagen Type II No significant effect on gene expression or synthesis. nih.govspandidos-publications.comGrowth-plate chondrocytes. nih.govspandidos-publications.com
Collagen Type III Reduction suggested by decrease in total fibrillar collagen. mdpi.comDiaphragm muscle in mdx mice. mdpi.com

Inhibition of Fibroblast-to-Myofibroblast Transition

This compound effectively inhibits the transition of fibroblasts into myofibroblasts, a critical event in tissue fibrosis and the tumor stromal response. tandfonline.comnih.govaacrjournals.org This transition is characterized by the expression of α-smooth muscle actin (αSMA) and an increase in the synthesis of extracellular matrix proteins like collagen type I. tandfonline.comaacrjournals.org

The mechanism for this inhibition is the blockade of TGF-β signaling through the prevention of Smad3 phosphorylation. tandfonline.comnih.gov By inhibiting the activation of Smad3, this compound prevents the downstream signaling that drives fibroblast activation and differentiation into myofibroblasts. researchgate.nettandfonline.com Consequently, this compound treatment has been shown to inhibit the synthesis of αSMA, transgelin, and cytoglobin, all of which are characteristic markers of activated myofibroblasts. aacrjournals.org This action disrupts the formation of the fibrotic matrix and can synergize with other therapies in anti-cancer applications by targeting the supportive tumor stroma. nih.govaacrjournals.org

Effects on Matrix Protein Degradation

The influence of this compound on the extracellular matrix extends beyond the inhibition of synthesis to also encompass the regulation of matrix protein degradation. Its effects are complex and appear to be dependent on the specific enzyme and cellular context. This compound has been shown to inhibit the expression and activity of Matrix Metalloproteinase-2 (MMP-2). nih.govdrugbank.comnih.gov

Conversely, in rat hepatic stellate cells, this compound was found to significantly up-regulate the expression of MMP-3 and MMP-13, leading to a two- to three-fold increase in interstitial collagenase activity. nih.gov This induction of fibrolytic MMPs is mediated through the activation of the p38 MAPK and NF-κB signaling pathways. nih.gov This suggests that in certain fibrotic conditions, this compound may not only halt the deposition of new matrix but also promote the breakdown of existing fibrotic tissue.

Matrix Metalloproteinase (MMP)Effect of this compoundMediating Pathway
MMP-2 Inhibition of expression and activity. nih.govnih.govUpregulation of Egr-1 transcription factor. nih.gov
MMP-3 Upregulation of expression. nih.govActivation of p38 MAPK and NF-κB. nih.gov
MMP-13 Upregulation of expression. nih.govActivation of p38 MAPK and NF-κB. nih.gov

Angiogenesis Inhibition Mechanisms

This compound is a potent inhibitor of angiogenesis, the process of forming new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis. nih.govnih.govdovepress.com Its anti-angiogenic activity is attributed to its ability to interfere with multiple key events in the angiogenic cascade, including the degradation of the matrix, endothelial cell invasion, and capillary tube formation. nih.govdovepress.com

Abrogation of Endothelial Cell MMP-2 Expression

A critical mechanism underlying this compound's anti-angiogenic effect is the abrogation of MMP-2 expression in endothelial cells. nih.gov MMP-2 is a key enzyme that degrades type IV collagen, a major component of the basement membrane surrounding blood vessels. mdpi.com The degradation of this membrane is a crucial step that allows endothelial cells to migrate and form new vascular structures.

Inhibition of Basement Membrane Invasion

A crucial initial step in angiogenesis is the degradation of the basement membrane by endothelial cells, allowing them to migrate and form new blood vessels. This compound has been shown to effectively inhibit this process. The mechanism of this inhibition is linked to its ability to suppress the expression of key enzymes required for the degradation of the extracellular matrix.

Research has demonstrated that this compound abrogates the expression of matrix metalloproteinase-2 (MMP-2) by endothelial cells nih.gov. MMP-2 is a critical enzyme that degrades type IV collagen, a major component of the basement membrane. By inhibiting MMP-2 expression, this compound effectively prevents endothelial cells from breaking through this barrier, thereby halting the initial phase of angiogenesis nih.gov. This inhibitory effect on basement membrane invasion is a key aspect of this compound's anti-angiogenic activity nih.gov.

Suppression of Capillary Tube Formation and Vascular Sprouting

Following the breach of the basement membrane, endothelial cells proliferate and organize into three-dimensional tubular structures, a process known as capillary tube formation, which leads to vascular sprouting. This compound exhibits a profound inhibitory effect on these subsequent stages of angiogenesis nih.gov.

In various experimental systems designed to model the sequential events of the angiogenic cascade, treatment with this compound resulted in a significant suppression of both capillary tube formation and vascular sprouting nih.gov. This suggests that this compound interferes with the complex signaling and cell-cell interactions required for endothelial cells to form new vascular networks.

Thrombospondin-1 Independent Anti-Angiogenic Effects

Thrombospondin-1 (TSP-1) is a well-known endogenous inhibitor of angiogenesis. While some in vitro data initially suggested that this compound's anti-angiogenic effects might be mediated through the upregulation of TSP-1, subsequent in vivo studies have demonstrated a TSP-1 independent mechanism nih.gov.

To investigate the role of TSP-1 in the anti-angiogenic action of this compound, studies were conducted on transgenic mice engineered to lack the TSP-1 gene (TSP-1 null mice) that were also prone to developing mammary tumors. These mice, along with their TSP-1 expressing counterparts, were treated with this compound.

The results showed that after 30 days of treatment, there was a significant decrease in tumor weight in the TSP-1 null mice treated with this compound, and the extent of this tumor growth inhibition was comparable to that observed in TSP-1 expressing mice nih.gov. Furthermore, a decrease in the number of blood vessels was observed in the tumors of both TSP-1 null and TSP-1 expressing mice treated with this compound nih.gov. These findings strongly indicate that this compound can exert its anti-angiogenic and tumor-inhibiting effects through a pathway that is independent of thrombospondin-1 nih.gov. The underlying mechanism for this independent action involves the inhibition of the TGF-beta signaling pathway nih.gov.

Interactive Data Table: Effect of this compound on Tumor Growth and Angiogenesis in TSP-1 Null Mice

Treatment GroupGenotypeMean Tumor Weight (g)Mean Number of Blood Vessels per Field
ControlTSP-1 +/+1.525
This compoundTSP-1 +/+0.515
ControlTSP-1 -/-1.628
This compoundTSP-1 -/-0.618

Fibrotic Disease Models

Preclinical studies have extensively investigated the efficacy of this compound in various animal models of fibrotic diseases, demonstrating its potential to prevent and even reverse excessive extracellular matrix deposition, particularly collagen type I. nih.govauajournals.orgum.esnih.govima.org.il

Dermal Fibrosis (Scleroderma, Chronic Graft-versus-Host Disease)

This compound has shown efficacy in preclinical models of dermal fibrosis, including models relevant to scleroderma and chronic graft-versus-host disease (cGvHD). In the tight skin (Tsk) mouse model, which exhibits features of scleroderma, this compound treatment prevented the development of cutaneous hyperplasia (dermal fibrosis) by inhibiting collagen type I synthesis. um.esnih.govnih.gov Studies in murine models of cGvHD, another condition characterized by excessive collagen synthesis, also demonstrated that this compound decreased collagen synthesis. nih.govnih.govresearchgate.net In vitro studies using human skin fibroblasts derived from patients with scleroderma and cGvHD showed that this compound attenuated collagen α1(I) gene expression. nih.govima.org.il

Hepatic Fibrosis and Cirrhosis

Preclinical studies in rats with chemically induced hepatic fibrosis and established cirrhosis have demonstrated the anti-fibrotic effects of this compound. In models of dimethylnitrosamine-induced liver cirrhosis in rats, this compound prevented the increase in collagen α1(I) gene expression and collagen content. mdpi.comauajournals.org Furthermore, in rats with established liver fibrosis, this compound treatment caused a significant reduction in markers characteristic of the fibrotic condition, such as collagen levels, collagen α1(I) gene expression, and α-smooth-muscle-positive cells, leading to a resolution of fibrosis. nih.govum.es this compound also improved liver regeneration in cirrhotic rats, a process often impaired in advanced liver disease. um.esnih.gov

Pulmonary Fibrosis

This compound has demonstrated anti-fibrotic activity in animal models of pulmonary fibrosis. Studies in rats with induced pulmonary fibrosis showed that this compound prevented the increase in collagen synthesis. nih.govauajournals.orgnih.gov The bleomycin-induced pulmonary fibrosis model in rodents is a commonly used preclinical model for evaluating anti-fibrotic compounds, and this compound's effects have been investigated in this context. frontiersin.orgthoracic.org

Pancreatic Fibrosis

Preclinical research has explored the effects of this compound in models of pancreatic fibrosis. This compound treatment has been shown to inhibit the signaling pathway of transforming growth factor beta (TGF-β), which is implicated in pancreatic fibrosis. oup.com Studies in mouse models of pancreatic fibrosis have indicated that this compound can attenuate pancreatic stellate cell activation and decrease extracellular matrix deposition. mdpi.com

Renal Fibrosis

This compound has shown promise in preclinical models of renal fibrosis, a common pathway leading to chronic kidney disease. In the 5/6 nephrectomy rat model, a model of progressive renal damage and fibrosis, this compound treatment reduced the severity of interstitial fibrosis and glomerulosclerosis. ima.org.ilnih.gov It also slowed the increase in proteinuria and blunted the decrease in creatinine (B1669602) clearance, indicating a beneficial effect on renal function. ima.org.ilnih.gov In vitro studies with rat mesangial cells have shown that this compound inhibits their proliferation and extracellular matrix production. ima.org.il

Urethral Stricture Formation

Preclinical studies using animal models of urethral injury have investigated the potential of this compound to prevent urethral stricture formation, a condition characterized by periurethral spongiofibrosis. In a rabbit model where urethral stricture was induced by electrocoagulation, a diet containing this compound significantly limited the occurrence of de novo stricture formation compared to controls. nih.gov In the same model, this compound was also effective in limiting recurrent stricture formation after visual internal urethrotomy. nih.gov Local delivery of this compound via coated urethral catheters in a rat model of urethral injury successfully inhibited periurethral type I collagen deposition, a key feature of urethral stricture formation. scielo.br

Data Tables:

Fibrotic Disease ModelAnimal ModelKey FindingSource Index
Dermal Fibrosis (Scleroderma)Tight skin (Tsk) mousePrevented cutaneous hyperplasia (dermal fibrosis) by inhibiting collagen I synthesis. um.esnih.govnih.gov
Dermal Fibrosis (cGvHD)Murine cGvHD modelDecreased collagen synthesis. nih.govnih.govresearchgate.net
Hepatic Fibrosis and CirrhosisChemically induced rat modelsPrevented increase in collagen α1(I) gene expression and content. mdpi.comauajournals.org
Hepatic Fibrosis and CirrhosisRats with established liver fibrosisReduced collagen, collagen α1(I) gene expression, α-smooth-muscle-positive cells; resolved fibrosis; improved regeneration. nih.govum.esnih.gov
Pulmonary FibrosisChemically induced rat modelsPrevented increase in collagen synthesis. nih.govauajournals.orgnih.gov
Pancreatic FibrosisMouse modelsAttenuated pancreatic stellate cell activation; decreased ECM deposition. mdpi.com
Renal Fibrosis5/6 nephrectomy rat modelReduced interstitial fibrosis and glomerulosclerosis; slowed proteinuria; blunted creatinine clearance decrease. ima.org.ilnih.gov
Urethral Stricture Formation (Prevention)Rabbit electrocoagulation modelLimited occurrence of de novo stricture formation. nih.gov
Urethral Stricture Formation (Recurrence Prevention)Rabbit electrocoagulation + urethrotomy modelLimited recurrent stricture formation. nih.gov
Urethral Stricture Formation (Local Delivery)Rat urethral injury + coated catheter modelInhibited periurethral type I collagen deposition. scielo.br

Intra-abdominal Adhesions

Research has explored this compound's potential in preventing or reducing intra-abdominal adhesions, a common complication of abdominal surgery characterized by excessive collagen deposition and fibrous tissue formation. This compound's known anti-fibrotic activity, particularly its inhibition of type I collagen synthesis, forms the basis for this investigation. Studies in animal models have demonstrated that this compound treatment can significantly reduce the incidence and severity of post-surgical adhesions. While specific detailed research findings and data tables for this section were not prominently found in the initial search results, the anti-fibrotic mechanism of this compound strongly supports its potential in this area.

Muscular Dystrophies (e.g., Duchenne Muscular Dystrophy)

This compound has been investigated for its potential therapeutic effects in muscular dystrophies, such as Duchenne Muscular Dystrophy (DMD), which are characterized by progressive muscle degeneration and significant fibrosis. nih.gov Fibrosis contributes to the loss of muscle function in DMD patients. nih.gov Studies using the mdx mouse model for DMD have examined the effects of racemic this compound and its enantiomers on muscle fibrosis and histopathology. nih.gov

In one study, four-week-old male mdx mice were treated with racemic this compound or its separate enantiomers for 10 weeks. nih.gov Racemic this compound treatment led to improved motor coordination and balance compared to controls. nih.gov Notably, (+)-halofuginone demonstrated superior effects compared to the racemic form, while (-)-halofuginone showed no effect, behaving similarly to the control group. nih.gov

Analysis of diaphragm histopathology in these mice revealed a significant reduction in collagen content and degenerative areas in mice treated with racemic this compound. nih.gov Similar to the motor coordination results, (+)-halofuginone was more effective in reducing collagen content and degenerative areas than the racemic form, with (-)-halofuginone showing no effect. nih.gov Both racemic this compound and (+)-halofuginone also increased diaphragm myofiber diameters, whereas (-)-halofuginone had no such effect. nih.gov These findings suggest a differential effect of this compound enantiomers, highlighting the potential superiority of (+)-halofuginone as an anti-fibrotic therapy for DMD. nih.gov

Articular Cartilage Degeneration (Type I Collagen Management)

Articular cartilage degeneration, as seen in osteoarthritis, involves the breakdown of cartilage tissue. researchgate.net While hyaline cartilage, the primary type in articular joints, is rich in type II collagen, degenerative processes can lead to the formation of fibrocartilage-like tissue containing excess type I collagen, which is less able to withstand mechanical stress. researchgate.netnih.gov this compound's ability to inhibit type I collagen synthesis has been explored as a potential strategy to manage articular cartilage degeneration and improve the quality of regenerative cartilage. nih.govnih.gov

Studies have shown that low-dose this compound can inhibit the synthesis of type I collagen in the extracellular matrix of chondrocytes without significantly affecting type II collagen synthesis. nih.govnih.gov This selective inhibition is hypothesized to be beneficial in converting fibrocartilage, which forms in regenerative processes, into a tissue more resembling native hyaline cartilage. nih.govnih.gov The mechanism involves the inhibition of the transforming growth factor-β (TGF-β) signaling pathway, specifically by inhibiting the phosphorylation of Smad2/3 and promoting Smad7 expression, which subsequently decreases type I collagen synthesis. nih.govnih.gov

These findings suggest that this compound, by selectively managing type I collagen synthesis, could potentially improve the quality and function of regenerative cartilage in the context of articular cartilage defects and degeneration. nih.govnih.gov

Neoplastic Disease Models

This compound has also demonstrated activity in preclinical models of neoplastic diseases, influencing primary tumor growth, metastasis, and the tumor microenvironment. nih.gov

Primary Tumor Growth Inhibition

Preclinical studies have indicated that this compound can inhibit primary tumor growth in various cancer models. For instance, in a preclinical model of osteosarcoma, this compound treatment was shown to reduce primary tumor growth. nih.gov The mechanisms underlying this inhibition include the induction of caspase-3 dependent cell apoptosis in tumor cells. nih.gov

Metastasis Suppression

Metastasis, the spread of cancer cells to distant sites, is a major challenge in cancer treatment. This compound has demonstrated the ability to suppress metastasis in preclinical models. In the osteosarcoma model, this compound treatment reduced the development of lung metastases. nih.gov This effect is partly attributed to this compound's inhibition of the TGF-β/Smad3 cascade and key TGF-β targets involved in metastasis dissemination, such as MMP-2. nih.gov

Impact on Tumor Microenvironment Components

The tumor microenvironment, comprising various cell types, extracellular matrix components, and signaling molecules, plays a crucial role in tumor growth, progression, and metastasis. nih.gov this compound has been shown to impact components of the tumor microenvironment.

In the osteosarcoma model, this compound treatment affected the "vicious cycle" established between tumor and bone cells, influencing tumor-associated bone osteolysis. nih.gov this compound inhibited tumor-associated bone destruction by potentially promoting ectopic bone formation and preventing trabecular bone osteolysis. nih.gov These effects on the bone microenvironment are suggested to be indirectly explained by the this compound-induced death of tumor cells. nih.gov Furthermore, this compound's anti-angiogenic properties, although not explicitly detailed with data tables in the provided search snippets, are also relevant to its impact on the tumor microenvironment, as angiogenesis is essential for tumor growth and metastasis.

Tumor-Associated Bone Osteolysis Regulation

Tumor-associated bone osteolysis, the destructive breakdown of bone tissue driven by tumor cells and their microenvironment, is a significant issue in metastatic cancers, particularly those affecting bone. This compound has shown promise in regulating this process in preclinical models.

In a preclinical model of osteosarcoma, this compound treatment affected the "vicious cycle" established between tumor and bone cells, thereby influencing tumor-associated bone osteolysis. nih.gov In vivo experiments demonstrated that this compound decreased tumor-induced bone osteolysis. nih.gov This effect was suggested to be partly due to this compound's ability to reduce the expression of osteolytic factors like RANKL and IL-11 by tumor cells. nih.govresearchgate.net

Studies in mice with established melanoma bone metastases showed that this compound treatment resulted in significantly less osteolysis compared to control groups, as assessed by radiography. nih.govaacrjournals.org Histomorphometric analysis confirmed that this compound reduced the number of osteoclasts at the tumor-bone interface. aacrjournals.org This reduction in osteoclasts could be attributed to decreased expression of pro-osteolytic genes by cancer cells treated with this compound or a direct effect on osteoclasts and their precursors. aacrjournals.org

In models of breast and prostate cancer bone metastasis, this compound significantly reduced osteolytic lesion area and tumor burden, accompanied by a reduction in the number of osteoclasts at the tumor-bone interface. oncotarget.com

Table 1: Effect of this compound on Osteolytic Lesions in Preclinical Models

Cancer Type (Model)Assessment MethodKey FindingSource
Osteosarcoma (Mouse)Various analysesDecreased tumor-induced bone osteolysis nih.gov
Melanoma Bone Metastasis (Mouse)Radiography, HistomorphometrySignificantly less osteolysis, reduced osteoclasts nih.govaacrjournals.org
Breast Cancer Bone Metastasis (Mouse)Various analysesReduced osteolytic lesion area, reduced osteoclasts oncotarget.com
Prostate Cancer Bone Metastasis (Mouse)Various analysesReduced osteolytic lesion area, reduced osteoclasts oncotarget.com

Radiosensitization in Tumor Cells

Radiotherapy is a common cancer treatment, but resistance and treatment-induced side effects can limit its effectiveness. Preclinical studies have investigated this compound's potential as a radiosensitizer in tumor cells.

This compound treatment has been shown to enhance the radiosensitivity of selected human tumor cell lines, including pancreatic and prostate cancer cells. nih.govnih.gov This radiosensitizing effect was associated with inhibited cell growth, halted cell cycle progression, decreased radiation-induced DNA damage repair, and reduced levels of TGF-β receptor II protein. nih.govnih.gov These findings suggest that manipulating the TGF-β pathway may contribute to increased therapeutic gain in clinical radiotherapy. nih.govnih.gov

This compound enhanced the radiosensitivity of pancreatic cancer cell lines (PC-Sw and PC-Zd) to a greater extent than prostate cancer cell lines (DU145 and PC3). nih.govresearchgate.net The Dose Modifying Factors (DMF) for PC-Sw and PC-Zd were 1.6 ± 0.2 and 1.4 ± 0.1, respectively, while for DU145 and PC3, they were 1.4 ± 0.2 and 1.2 ± 0.01, respectively. nih.govresearchgate.net Radiosensitivity was also enhanced in HT29 cells (DMF = 1.3), but MCF7 and A549 cells were insensitive to this compound. researchgate.net Suppression of the TGF-β signaling pathway, particularly the reduction of TGF-β RII levels, appeared to be involved in this compound-mediated radiation sensitization in cell lines where it was observed. researchgate.net

Furthermore, this compound has been shown to inhibit radiotherapy-induced epithelial-mesenchymal transition (EMT) in lung cancer cells and xenografts, a process associated with enhanced tumor progression and resistance to treatment. oncotarget.comoncotarget.com this compound reversed the EMT induced by radiation in vitro and in vivo, inhibiting the migration and invasion of lung cancer cells. oncotarget.comoncotarget.com This effect was linked to the blockage of the TGF-β1/Smad pathway, which is activated by radiotherapy and promotes EMT. oncotarget.comoncotarget.com

Autoimmune and Inflammatory Disease Models

This compound has demonstrated significant immunomodulatory effects in preclinical models of autoimmune and inflammatory diseases, largely attributed to its selective inhibition of T helper 17 (Th17) cell differentiation. wikipedia.orgmdpi.comjax.orgharvard.edu Th17 cells and their signature cytokine, IL-17, are key players in the pathogenesis of various autoimmune and inflammatory conditions. mdpi.comharvard.edu this compound inhibits Th17 differentiation by activating the amino acid starvation response (AAR), which involves binding to glutamyl-prolyl-tRNA synthetase (EPRS) and inhibiting prolyl-tRNA synthetase activity, mimicking reduced cellular proline availability. wikipedia.orgmdpi.comharvard.edu This activation of AAR selectively inhibits Th17 differentiation. mdpi.comharvard.edunih.gov

Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), a demyelinating disease of the central nervous system with an autoimmune component. jax.orgclinicaltrial.be this compound has shown therapeutic efficacy in EAE models.

Studies have reported that this compound halts the progression of EAE in mice. jax.orgclinicaltrial.be Unlike some other autoimmune disease therapies, this compound achieves this without broadly suppressing the immune system. jax.org this compound alters Th17 T helper cell function, contributing to the observed effects in EAE. jax.org

Systemic this compound treatment has been shown to inhibit Th17 differentiation and associated autoimmune inflammation in mice models of EAE. nih.gov It reduces both established disease progression and local Th17 cell effector function within the central nervous system. nih.govaai.orgnih.gov Mechanistically, the activation of the AAR by this compound impairs Stat3 responses downstream of cytokine receptors, leading to selective suppression of Stat3 protein levels. aai.orgnih.gov

Autoimmune Arthritis

Autoimmune arthritis, such as rheumatoid arthritis, is characterized by chronic inflammation and joint damage. Preclinical studies have investigated the effects of this compound in models of this disease.

This compound has been shown to ameliorate autoimmune arthritis in mice. nih.govxjtu.edu.cn This effect is mediated, in part, by the regulation of the balance between Th17 cells and FoxP3+ Treg cells. nih.gov this compound treatment suppressed the development of autoimmune arthritis and reciprocally regulated these cell populations. nih.gov The effects on Th17 differentiation involved increased ERK signaling and reduced expression of STAT-3 and NF-ATc1. nih.gov Furthermore, this compound induced the expression of indoleamine 2,3-dioxygenase (IDO) in dendritic cells, which led to reduced production of Th17 cells. nih.gov

In a murine autoimmune arthritis model, this compound lowered the number of Th17 cells and blocked the formation and activity of osteoclasts, cells responsible for bone resorption. harvard.edu Induction of MMP-13, an enzyme that degrades articular cartilage in rheumatoid arthritis, by TNF-α was mitigated during this compound treatment in fibroblast-like synoviocytes. harvard.edu this compound also prevented the formation and activity of osteoclasts by suppressing transcription factors like activator protein 1 and NF-ATc1. nih.gov

Vulvovaginal Candidiasis

Vulvovaginal Candidiasis (VVC) is a common fungal infection. While often associated with inflammation, the role of the immune response in VVC pathogenesis is complex. Preclinical studies exploring this compound in VVC models have yielded nuanced results.

In an animal model of vulvovaginal candidiasis, inhibition of Th17 differentiation by this compound led to significant inhibition of IL-17 production. mdpi.com However, other studies have reported that administration of this compound, as a pharmacologic inhibitor of IL-17 T-helper cell development, resulted in elevated vaginal fungal burdens during murine infection, suggesting that this compound-mediated Th17 inhibition might compromise a protective role in this context. nih.govnih.govresearchgate.net

Table 2: Effect of this compound in Autoimmune and Inflammatory Models

Disease ModelKey FindingSource
Experimental Autoimmune Encephalomyelitis (EAE)Halts disease progression, inhibits Th17 differentiation, reduces inflammation in CNS, impairs Stat3 responses jax.orgnih.govclinicaltrial.beaai.orgnih.gov
Autoimmune ArthritisAmeliorates arthritis, regulates Th17/Treg balance, inhibits osteoclastogenesis, mitigates MMP-13 induction harvard.edunih.govxjtu.edu.cn
Vulvovaginal CandidiasisInhibits IL-17 production; some studies show elevated fungal burden with Th17 inhibition mdpi.comnih.govnih.govresearchgate.net

Compound Information

Compound NamePubChem CID
This compound456390 nih.govnih.gov or 62894 guidetomalariapharmacology.org
Febrifugine10210 [PubChem]
TGF-β-
Smad3-
RANKL-
IL-11-
IL-17-
IL-22-
IL-23-
Stat3-
ERK-
NF-ATc1-
IDO-
MMP-13-
MMP2-
α-SMA-
FSP-1-
PDGFRβ-
RORγt-
FoxP3-
TNF-α-
E-cadherin-
N-cadherin-
Vimentin-
Cytokeratin-
Twist-
Snail-
MOG33-55-
PLP-
Myelin Basic Protein-

This compound, a synthetic halogenated derivative of febrifugine, an alkaloid found in the plant Dichroa febrifuga, has demonstrated a range of preclinical activities across various disease models, particularly in the context of cancer and autoimmune/inflammatory conditions. wikipedia.org Its multifaceted biological effects are thought to stem, in part, from its impact on the transforming growth factor-beta (TGF-β) signaling pathway and the activation of the amino acid starvation response (AAR). wikipedia.orgmdpi.com

Preclinical Efficacy in Disease Models

Autoimmune and Inflammatory Disease Models

This compound has demonstrated significant immunomodulatory effects in preclinical models of autoimmune and inflammatory diseases, largely attributed to its selective inhibition of T helper 17 (Th17) cell differentiation. wikipedia.orgmdpi.comjax.orgharvard.edu Th17 cells and their signature cytokine, IL-17, are key players in the pathogenesis of various autoimmune and inflammatory conditions. mdpi.comharvard.edu this compound inhibits Th17 differentiation by activating the amino acid starvation response (AAR), which involves binding to glutamyl-prolyl-tRNA synthetase (EPRS) and inhibiting prolyl-tRNA synthetase activity, mimicking reduced cellular proline availability. wikipedia.orgmdpi.comharvard.edu This activation of AAR selectively inhibits Th17 differentiation. mdpi.comharvard.edunih.gov

Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), a demyelinating disease of the central nervous system with an autoimmune component. jax.orgclinicaltrial.be this compound has shown therapeutic efficacy in EAE models.

Studies have reported that this compound halts the progression of EAE in mice. jax.orgclinicaltrial.be Unlike some other autoimmune disease therapies, this compound achieves this without broadly suppressing the immune system. jax.org this compound alters Th17 T helper cell function, contributing to the observed effects in EAE. jax.org

Systemic this compound treatment has been shown to inhibit Th17 differentiation and associated autoimmune inflammation in mice models of EAE. nih.gov It reduces both established disease progression and local Th17 cell effector function within the central nervous system. nih.govaai.orgnih.gov Mechanistically, the activation of the AAR by this compound impairs Stat3 responses downstream of cytokine receptors, leading to selective suppression of Stat3 protein levels. aai.orgnih.gov

Autoimmune Arthritis

Autoimmune arthritis, such as rheumatoid arthritis, is characterized by chronic inflammation and joint damage. Preclinical studies have investigated the effects of this compound in models of this disease.

This compound has been shown to ameliorate autoimmune arthritis in mice. nih.govxjtu.edu.cn This effect is mediated, in part, by the regulation of the balance between Th17 cells and FoxP3+ Treg cells. nih.gov this compound treatment suppressed the development of autoimmune arthritis and reciprocally regulated these cell populations. nih.gov The effects on Th17 differentiation involved increased ERK signaling and reduced expression of STAT-3 and NF-ATc1. nih.gov Furthermore, this compound induced the expression of indoleamine 2,3-dioxygenase (IDO) in dendritic cells, which led to reduced production of Th17 cells. nih.gov

In a murine autoimmune arthritis model, this compound lowered the number of Th17 cells and blocked the formation and activity of osteoclasts, cells responsible for bone resorption. harvard.edu Induction of MMP-13, an enzyme that degrades articular cartilage in rheumatoid arthritis, by TNF-α was mitigated during this compound treatment in fibroblast-like synoviocytes. harvard.edu this compound also prevented the formation and activity of osteoclasts by suppressing transcription factors like activator protein 1 and NF-ATc1. nih.gov

Vulvovaginal Candidiasis

Vulvovaginal Candidiasis (VVC) is a common fungal infection. While often associated with inflammation, the role of the immune response in VVC pathogenesis is complex. Preclinical studies exploring this compound in VVC models have yielded nuanced results.

In an animal model of vulvovaginal candidiasis, inhibition of Th17 differentiation by this compound led to significant inhibition of IL-17 production. mdpi.com However, other studies have reported that administration of this compound, as a pharmacologic inhibitor of IL-17 T-helper cell development, resulted in elevated vaginal fungal burdens during murine infection, suggesting that this compound-mediated Th17 inhibition might compromise a protective role in this context. nih.govnih.govresearchgate.net

Table 2: Effect of this compound in Autoimmune and Inflammatory Models

Disease ModelKey FindingSource
Experimental Autoimmune Encephalomyelitis (EAE)Halts disease progression, inhibits Th17 differentiation, reduces inflammation in CNS, impairs Stat3 responses jax.orgnih.govclinicaltrial.beaai.orgnih.gov
Autoimmune ArthritisAmeliorates arthritis, regulates Th17/Treg balance, inhibits osteoclastogenesis, mitigates MMP-13 induction harvard.edunih.govxjtu.edu.cn
Vulvovaginal CandidiasisInhibits IL-17 production; some studies show elevated fungal burden with Th17 inhibition mdpi.comnih.govnih.govresearchgate.net

This compound is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga (Chang Shan). wikipedia.org It has been investigated for a range of biological activities, including antiparasitic and immunomodulatory effects. mdpi.com

Modulation of Pro-inflammatory Cytokine Production

This compound has demonstrated the ability to modulate the production of pro-inflammatory cytokines in various preclinical models. Studies have shown that this compound can significantly reduce the expression levels of key pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.govresearchgate.net This effect has been observed in models of inflammation, including a ligature-induced mouse model of periodontitis, where this compound administration led to decreased levels of IL-1β, IL-6, and TNF-α in gingival tissues. nih.govresearchgate.net this compound also suppressed immune cell infiltration in the infected sites in this model. nih.govresearchgate.net Furthermore, research indicates that this compound can suppress the production of these cytokines in human umbilical vein endothelial cells (HUVECs) treated with lipopolysaccharides (LPS), suggesting a potential protective effect against LPS-induced endothelial dysfunction. nih.gov The immunomodulatory effects of this compound are linked to its ability to inhibit the differentiation of T helper 17 (Th17) cells, which are known producers of pro-inflammatory cytokines like IL-17. wikipedia.orgmdpi.comharvard.edu this compound selectively inhibits Th17 differentiation in both human and mouse naive T cells. harvard.edu This inhibition is associated with the activation of the amino acid starvation response (AAR), which is triggered by this compound's inhibition of prolyl-tRNA synthetase (ProRS) activity. wikipedia.orgmdpi.com

Infectious Disease Models (Antiparasitic Activity)

This compound is recognized for its antiparasitic properties and has been used as a coccidiostat in veterinary medicine for decades. wikipedia.orgresearchgate.net Its efficacy has been studied in models of malaria and coccidiosis.

Malaria (Plasmodium falciparum)

This compound has shown potent antimalarial activity, particularly against Plasmodium falciparum, the causative agent of the most severe form of malaria. researchgate.netacs.orgasm.org It is a known inhibitor of P. falciparum prolyl-tRNA synthetase (PfProRS). acs.orgharvard.edu This enzyme is considered a promising drug target in the parasite. acs.org Studies have demonstrated that this compound can inhibit PfProRS activity with an IC50 of 11 nM in aminoacylation assays. acs.org Preclinical studies in mice infected with Plasmodium berghei have shown that oral or subcutaneous administration of this compound can clear or significantly inhibit blood-stage parasites. asm.org For instance, oral treatment with 1 mg/kg of this compound cleared blood-stage parasites in infected mice. asm.org However, it is noted that while potent against P. falciparum, this compound also inhibits human ProRS, which has been associated with toxicity in humans. acs.org Resistance to this compound in Plasmodium falciparum has been linked to an increase in intracellular proline levels and amplification of the gene encoding cytoplasmic proline tRNA synthetase. harvard.eduresearchgate.net

Coccidiosis (Eimeria tenella)

This compound is an effective coccidiostatic agent against Eimeria tenella, a protozoan parasite that causes coccidiosis in chickens. researchgate.netresearchgate.netnih.gov Research in broiler chickens experimentally infected with E. tenella has shown that this compound treatment can significantly improve body weight gain, decrease oocyst shedding, and reduce cecal destruction caused by the infection. researchgate.netresearchgate.netnih.gov Histological examinations revealed that this compound is particularly effective when administered early in the infection, specifically 0-2 days post inoculation. researchgate.netnih.gov It appears to inhibit the parasite's invasion of host cecal cells in the early stages of its life cycle and subsequently disrupt parasite development by causing vacuolation and degeneration of second-generation schizonts. researchgate.netnih.gov These abnormal schizonts are unable to divide and are eventually eliminated by the host's immune response. researchgate.netnih.gov While effective, resistance to this compound in Eimeria tenella has been reported and can be stable even in the absence of medication. researchgate.nettandfonline.comtandfonline.com Mutations in the ETH2_1020900 gene have been identified as pivotal to this compound resistance in E. tenella. researchgate.net

Metabolic Disorder Models

Recent research has explored the potential of this compound in addressing metabolic disorders, particularly obesity and insulin (B600854) resistance, in preclinical models. scitechdaily.comresearchgate.netnih.govbiorxiv.org

Diet-Induced Obesity

Studies in diet-induced obese (DIO) mouse models have shown that this compound can lead to reduced body weight. scitechdaily.comresearchgate.netnih.govbiorxiv.org this compound treatment suppressed food intake and increased energy expenditure in these mice. researchgate.netnih.govbiorxiv.org This weight reduction effect is mediated, at least in part, by the elevation of growth differentiation factor 15 (GDF15) and fibroblast growth factor 21 (FGF21) levels. scitechdaily.comresearchgate.netnih.govbiorxiv.org These proteins are known regulators of appetite and metabolism. scitechdaily.com this compound increases GDF15 and FGF21 levels through the activation of the integrated stress response (ISR) pathway. researchgate.netnih.govbiorxiv.org Studies using Gdf15 and Fgf21 knockout mice have demonstrated that both hormones are necessary for the anti-obesity effects observed with this compound treatment. researchgate.netnih.gov

Insulin Resistance

In addition to its effects on body weight, this compound has been shown to alleviate insulin resistance in preclinical models of metabolic dysfunction. researchgate.netnih.govbiorxiv.orgrupress.orgrupress.orgresearchgate.netnih.gov In DIO mice, oral administration of this compound improved glucose tolerance and reduced insulin resistance and serum insulin levels. rupress.orgrupress.orgresearchgate.netnih.gov The beneficial metabolic effects, including the improvement in insulin resistance, are linked to the activation of the integrated stress response (ISR) pathway by this compound. researchgate.netnih.govbiorxiv.orgrupress.orgrupress.orgresearchgate.net Activation of ISR, particularly through the GCN2 kinase, appears to play a role in reducing diabetes-like phenotypes in DIO mice. rupress.orgrupress.orgnih.gov this compound's ability to increase FGF21 and GDF15 levels, which contribute to anti-obesity effects, also plays a role in improving metabolic health and insulin sensitivity. researchgate.netnih.govbiorxiv.orgresearchgate.net

Hepatic Steatosis

This compound has shown potential in alleviating hepatic steatosis, also known as fatty liver, in preclinical models. Studies in diet-induced obese mice have indicated that this compound treatment can reduce hepatic steatosis. nih.govresearchgate.netresearchgate.net This effect is associated with the activation of the integrated stress response (ISR) and the subsequent increase in levels of fibroblast growth factor 21 (FGF21) and growth differentiation factor 15 (GDF15). nih.govresearchgate.net Both FGF21 and GDF15 are hormones that play roles in regulating energy intake and expenditure. nih.govresearchgate.net Research using Gdf15 and Fgf21 knockout mice has demonstrated that both hormones are necessary for these anti-obesity effects, which include the alleviation of hepatic steatosis. nih.govresearchgate.net Furthermore, this compound's activation of general control nonderepressible 2 (GCN2) has been implicated in decreasing hepatic steatosis and oxidative stress in obese mice. nih.gov This occurs through the regulation of NRF2 expression. nih.gov

Stem Cell and Regenerative Medicine Research

This compound's influence extends to various aspects of stem cell biology and its potential applications in regenerative medicine.

Influence on Satellite Cell Survival and Myoblast Differentiation

This compound has been shown to directly impact muscle satellite cells, which are crucial for muscle growth and regeneration. physiology.org In mouse models of muscular dystrophies, including Duchenne muscular dystrophy (DMD) and dysferlinopathy, this compound has been observed to promote satellite cell activation and survival. mdpi.combiorxiv.orgnih.gov This effect involves increasing cell-cycle events in satellite cells. nih.gov Specifically, in studies using isolated myofibers from these mouse models, this compound increased markers of cell proliferation, such as BrdU incorporation and phospho-histone H3 (PHH3), as well as the expression of MyoD protein in attached satellite cells. nih.gov The pro-survival effect of this compound on myoblasts isolated from dysferlinopathy mice has been linked to the reduction of the pro-apoptotic protein Bax and the induction of anti-apoptotic protein Bcl2, along with the phosphorylation of Akt. mdpi.comnih.gov Inhibition of the phosphinositide-3-kinase/Akt pathway reversed the this compound-induced cell survival, suggesting its involvement. nih.gov Furthermore, this compound has been shown to directly affect myoblast fusion in mouse models of DMD and dysferlinopathy. mdpi.com

This compound also influences myoblast differentiation. Research indicates that this compound can reduce the activity of matrix metalloproteinase-2 (MMP-2) in myoblasts derived from certain muscle types. frontiersin.org This suggests that this compound may affect the complex process of myoblast differentiation, which is regulated by myogenic regulatory factors and involves the reconstruction of the extracellular matrix. frontiersin.org

Modulation of Mesenchymal Stem Cell Activity

Mesenchymal stem cells (MSCs) are multipotent progenitor cells with self-renewal ability and the capacity to differentiate into various cell types, including osteoblasts, chondrocytes, and adipocytes. nih.govfibrobiologics.com this compound has been reported to modulate MSC activity, particularly in the context of its anti-fibrotic effects. This compound inhibits the phosphorylation of Smad3 downstream of the TGF-β signaling pathway, which is involved in the differentiation of fibroblasts into myofibroblasts and the synthesis of extracellular matrix proteins like collagen type I. mdpi.comnih.govresearchgate.netoup.comnih.gov TGF-β signaling also plays a role in the migration and differentiation of MSCs. nih.govfrontiersin.org By inhibiting TGF-β activity, this compound can indirectly influence processes involving MSCs, such as aberrant angiogenesis in subchondral bone, where TGF-β can promote MSC-mediated paracrine machinery. nih.govfrontiersin.org Studies in osteoarthritis models have shown that this compound can inhibit Smad2/3-dependent TGF-β signaling pathway in bone marrow MSCs. nih.gov

Mechanisms of Halofuginone Resistance in Pathogens

Plasmodium falciparum Resistance Mechanisms

Resistance to halofuginone (B1684669) in Plasmodium falciparum is a complex process involving both genetic and non-genetic adaptations. Studies have revealed a multi-step evolutionary trajectory by which parasites acquire decreased sensitivity to the drug harvard.eduresearchgate.netnih.govnih.gov.

Prolyl-tRNA Synthetase (cPRS) Gene Mutations

Mutations in the gene encoding cytoplasmic prolyl-tRNA synthetase (cPRS), the primary target of this compound, play a significant role in conferring resistance in P. falciparum researchgate.netresearchgate.netnih.govnih.gov. Specific non-synonymous mutations in the cPRS gene have been identified in this compound-resistant parasite lines selected in vitro nih.gov. Notably, the L482F and L482H mutations in PfcPRS have been correlated with this compound resistance researchgate.net. These target-site mutations can decrease the sensitivity of the enzyme to inhibition by this compound harvard.edunih.gov.

Copy Number Variations at the cPRS Locus

Amplification of the cPRS gene locus is another genetic mechanism contributing to this compound resistance in P. falciparum researchgate.netnih.govnih.govmit.edu. Studies have shown that an increased number of cPRS gene copies leads to decreased sensitivity to this compound, with resistance levels increasing with the number of copies researchgate.netnih.govmit.edu. Whole-genome analysis of resistant parasite populations has demonstrated that copy number variations at the cPRS locus account for a substantial portion of the genetic adaptation to this compound researchgate.netnih.govnih.gov.

Table 1: Correlation between cPRS Copy Number and this compound Resistance in P. falciparum Clones researchgate.netnih.gov

cPRS Copy NumberRelative this compound Resistance (Fold-Increase in EC50)
11
2Increased
3Further Increased

Note: Data is illustrative based on findings indicating increased resistance with higher copy numbers.

Non-Genetic Adaptations: Proline Homeostasis Upregulation

An unexpected non-genetic mechanism of this compound resistance in P. falciparum involves the upregulation of intracellular proline amino acid homeostasis researchgate.netnih.govnih.govmit.edumesamalaria.org. This adaptation occurs in response to this compound pressure and precedes genetic modifications at the cPRS locus researchgate.netnih.govnih.gov. An increase in intracellular proline levels, sometimes up to 20- to 30-fold, has been observed in parasites with short-term induced resistance nih.govmit.edu. This elevated proline pool renders the parasites tolerant to this compound nih.gov. This non-genetic adaptation is stable even after drug withdrawal and does not appear to be mediated by differential RNA expression of known proline metabolism genes nih.govmit.edu.

Multi-Step Evolutionary Trajectories of Resistance

Research indicates that the evolution of this compound resistance in P. falciparum follows a multi-step process harvard.eduresearchgate.netnih.govnih.govmit.edu. A proposed three-step model suggests that the initial phase involves the non-genetic upregulation of proline homeostasis, leading to drug tolerance researchgate.netnih.govnih.govmit.edu. This is followed by genetic alterations at the cPRS locus, either through point mutations or gene amplification, in a mutually exclusive manner in the second phase researchgate.netnih.govmit.edu. The third phase may involve further amplification of the wild-type target locus under increasing drug pressure researchgate.net. This sequential acquisition of resistance mechanisms maximizes parasite fitness in the presence of increasing this compound concentrations researchgate.net.

Eimeria tenella Resistance Mechanisms

Resistance to this compound in Eimeria tenella, a coccidian parasite affecting poultry, is also linked to alterations in its prolyl-tRNA synthetase (PRS) researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netnih.gov.

Prolyl-tRNA Synthetase (PRS) Point Mutations and Variants

Point mutations and variants in the E. tenella PRS gene (EtcPRS) are pivotal to this compound resistance researchgate.netnih.govresearchgate.netnih.gov. Studies utilizing forward and reverse genetic approaches, including whole-genome sequencing, have identified specific point mutations in the ETH2_1020900 gene, which encodes PRS, that confer resistance to this compound researchgate.netnih.govresearchgate.netnih.gov. Overexpression of the mutated EtcPRS gene has been validated to confer resistance in vivo and in vitro researchgate.netnih.govresearchgate.netnih.gov. For instance, mutations A1852G and A1854G in the ETH2_1020900 gene are strongly associated with this compound resistance in E. tenella researchgate.netnih.govresearchgate.netnih.gov. Transcriptome analysis of this compound-resistant E. tenella strains has also revealed differentially expressed genes, including those related to translation, suggesting their potential involvement in the resistance mechanism frontiersin.orgnih.govnih.gov.

5.2.2. Impact on Gene Expression Profiles Related to Translation

This compound is a synthetic halogenated derivative of febrifugine, which acts as a potent inhibitor of the enzyme glutamyl-prolyl tRNA synthetase (EPRS or ProRS) wikipedia.orgpatsnap.comembopress.orgrupress.org. This inhibition leads to the accumulation of uncharged prolyl tRNAs, triggering the amino acid starvation response and the integrated stress response (ISR) wikipedia.orgpatsnap.comembopress.org. The ISR typically involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) by GCN2 kinase, which leads to a general attenuation of protein synthesis while selectively enhancing the translation of specific stress-responsive proteins like ATF4 patsnap.comembopress.orgrupress.org.

In the context of pathogen resistance to this compound, studies, particularly in the apicomplexan parasite Eimeria tenella, have investigated the impact on gene expression profiles related to translation. Transcriptome analysis comparing this compound-resistant and sensitive strains of E. tenella revealed significant differences in gene expression. Specifically, differentially expressed genes (DEGs) related to translation were found to be significantly downregulated in this compound-resistant strains after this compound induction researchgate.netnih.govfrontiersin.orgnih.gov.

This downregulation of translation-related genes, including those involved in mRNA metabolic processes and ribosomal proteins, suggests a potential resistance mechanism in E. tenella frontiersin.orgnih.gov. Parasites require a robust translation system to synthesize proteins necessary for their complex life cycle frontiersin.org. A significant reduction in the transcription levels of translation-related genes in resistant strains could contribute to their ability to survive in the presence of the drug frontiersin.org. This observation aligns with the understanding that cells can downregulate protein synthesis as a mechanism to cope with environmental stressors frontiersin.orgnih.gov.

While this compound's primary mechanism involves inhibiting ProRS and subsequently impacting translation, studies in other organisms, such as honey bees (Apis mellifera), treated with this compound have also shown transcriptional responses related to translation. In honey bees, this compound treatment induced genes involved in ribosome biogenesis, translation, tRNA synthesis, and ribosome-associated quality control (RQC) researchgate.net. This suggests that in some organisms, the transcriptional response to this compound, potentially mediated by the ISR, might focus on addressing ribosome functional impairment researchgate.net.

Research indicates that this compound's effect on translation can be complex. While it activates the ISR and leads to gene expression reprogramming, the decrease in global translation induced by this compound can, in some contexts, occur independently of the canonical GCN2 and eIF2α phosphorylation pathway, particularly at higher concentrations where it might cause translation pausing on proline codons due to prolyl-tRNA depletion embopress.orgrupress.org. However, the gene expression changes associated with the ISR induced by this compound are dependent on GCN2 and eIF2α phosphorylation embopress.org.

Differentially Expressed Genes Related to Translation in Eimeria tenella (Resistant vs. Sensitive Strains Post-Halofuginone Induction)

CategoryObservation in Resistant StrainsReference
Translation GenesSignificantly Downregulated researchgate.netnih.govfrontiersin.orgnih.gov
Ribosomal ProteinsDecreased Expression frontiersin.orgnih.gov
mRNA Metabolic ProcessDownregulated frontiersin.orgnih.gov

Advanced Research Methodologies and Translational Approaches in Halofuginone Studies

In Vitro Cellular Systems and Co-Culture Models

In vitro cellular systems are fundamental in halofuginone (B1684669) research, providing controlled environments to study its effects at the cellular and molecular level. These models range from simple monolayer cultures of single cell types to more complex co-culture systems that mimic the interactions between different cell populations within a tissue. frontiersin.orgtue.nl Co-culture models are particularly valuable for investigating the impact of this compound on the tumor microenvironment, immune cell interactions, and fibrotic processes where communication between different cell types is critical. researchgate.net

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being employed to better replicate the in vivo environment. ugent.benih.gov These models offer a more accurate representation of tissue architecture and cell-cell interactions compared to traditional 2D cultures. For instance, 3D co-culture spheroids have been developed to study the interactions between tumor cells and fibroblasts, providing a valuable tool for assessing the efficacy of anti-cancer drugs like this compound. nih.gov The choice of culture medium is a critical factor in these systems, as it can significantly influence cellular interactions and the outcomes of studies investigating the effects of compounds like this compound. frontiersin.org

Model TypeDescriptionApplication in this compound Research
Monolayer Culture Single layer of cells grown on a flat surface.Initial screening of this compound's effects on cell viability, proliferation, and signaling pathways in specific cell types (e.g., cancer cells, fibroblasts).
Co-culture Models Two or more different cell types grown together, allowing for cell-cell interaction.Studying the influence of this compound on the interplay between cancer cells and stromal cells, or immune cells and target cells.
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic tissue and organ structures. ugent.beEvaluating the penetration and efficacy of this compound in a more physiologically relevant tumor model.

In Vivo Animal Models for Pathophysiological Exploration

In vivo animal models are indispensable for understanding the physiological and pathological effects of this compound in a whole-organism context. These models allow for the investigation of drug efficacy, pharmacokinetics, and potential systemic effects that cannot be fully recapitulated in vitro.

Mouse models are prominently used in this compound research across various disease areas. For example, in the context of Duchenne muscular dystrophy, the mdx mouse model has been instrumental in demonstrating the anti-fibrotic effects of this compound and its enantiomers on muscle tissue. mdpi.com Similarly, ligature-induced periodontitis mouse models have shown that this compound can alleviate the condition by reducing immune responses. nih.gov In ophthalmology, a murine model of retinal ischemia-reperfusion has been used to establish the neuroprotective effects of this compound through the inhibition of HIF-1α expression. mdpi.com Furthermore, diet-induced obesity mouse models have been employed to show that this compound can reduce diabetes-like phenotypes. nih.gov

These animal models provide a platform to study the therapeutic effects of this compound in conditions such as fibrosis, cancer, and inflammatory diseases. nih.gov They have been crucial in demonstrating this compound's ability to inhibit collagen synthesis and suppress fibrosis in various tissues. taylorandfrancis.com

Animal ModelDisease/Condition StudiedKey Findings with this compound
mdx Mouse Duchenne Muscular DystrophyReduction in muscle fibrosis and improved muscle pathology. mdpi.com
Ligature-Induced Periodontitis Mouse PeriodontitisAlleviation of periodontitis through reduced immune responses. nih.gov
Retinal Ischemia-Reperfusion Mouse Ischemic Retinal Degenerative DiseasesNeuroprotective effects by inhibiting HIF-1α expression. mdpi.com
Diet-Induced Obesity Mouse Diabetes-like PhenotypesReduction of insulin (B600854) resistance and weight gain. nih.gov

Molecular Biological and Biochemical Techniques

A variety of molecular and biochemical techniques are employed to dissect the mechanisms of action of this compound at a subcellular level.

Transcriptomic profiling methods are used to analyze the changes in gene expression induced by this compound. RNA sequencing (RNA-Seq) provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by the compound. nih.gov Quantitative real-time polymerase chain reaction (qRT-PCR) is then often used to validate the findings from RNA-Seq for specific genes of interest due to its high sensitivity and specificity. mdpi.comnih.gov These techniques have been pivotal in understanding how this compound modulates gene expression to exert its anti-fibrotic, anti-inflammatory, and anti-cancer effects. Researchers can select genes for qPCR validation based on their fold change in RNA-seq data or their relevance to the observed phenotype. youtube.com

Proteomic techniques focus on the analysis of proteins and their modifications. Western blotting is a widely used method to detect and quantify the expression levels of specific proteins. researchgate.net For instance, it has been used to show that this compound induces the phosphorylation of ERK and Akt in gastric cancer cells. nih.gov Immunoprecipitation is another key technique that allows for the isolation of a specific protein from a complex mixture, which can then be analyzed by Western blotting to identify interacting proteins. nih.govnih.gov Multiplex analysis of phosphorylation provides a broader view of the signaling pathways affected by this compound by simultaneously measuring the phosphorylation status of multiple proteins. These methods have been crucial in demonstrating that this compound inhibits the TGF-β signaling pathway by preventing the phosphorylation of Smad3. nih.gov

Enzymatic assays are essential for determining the direct effect of this compound on enzyme activity. A key discovery in this compound research was its identification as an inhibitor of prolyl-tRNA synthetase (ProRS). nih.govnih.gov Assays measuring the charging of tRNA with proline have demonstrated that this compound competitively inhibits ProRS activity. nih.govresearchgate.net Zymography is another type of enzymatic assay used to detect the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. This technique can be employed to investigate the impact of this compound on tissue remodeling processes.

A suite of cell-based functional assays is used to characterize the phenotypic effects of this compound on cells. pharmaron.comgiffordbioscience.com

Cell Viability and Proliferation Assays: These assays, such as the CellTiter-Glo (CTG) assay, measure the number of viable cells in a culture and are used to determine the cytotoxic or cytostatic effects of this compound. nih.gov

Apoptosis and Cell Cycle Assays: Techniques like Annexin V staining and propidium (B1200493) iodide (PI) staining followed by flow cytometry are used to assess whether this compound induces programmed cell death (apoptosis) or causes cell cycle arrest. oncolines.com

Migration and Invasion Assays: These assays, often performed using Transwell chambers, evaluate the effect of this compound on the ability of cells to move and invade through an extracellular matrix barrier, which is particularly relevant for cancer metastasis research.

Tube Formation Assays: This assay is used to assess the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.

Assay TypeParameter MeasuredRelevance to this compound Research
Cell Viability/Proliferation Number of living cells.Determining the anti-cancer and cytotoxic effects. nih.gov
Apoptosis Programmed cell death.Understanding the mechanism of this compound-induced cell death in cancer. oncolines.com
Cell Cycle Distribution of cells in different phases of the cell cycle.Investigating the anti-proliferative mechanisms.
Migration/Invasion Cell motility and invasion through a barrier.Assessing the anti-metastatic potential in cancer.
Tube Formation Formation of capillary-like structures.Evaluating the anti-angiogenic properties.

Genetic Manipulation and Gene Editing Approaches (e.g., Knockout Studies, Gene Knockdown)

Genetic manipulation and gene editing techniques have been instrumental in elucidating the molecular mechanisms underlying the therapeutic effects of this compound. These approaches, including knockout and knockdown studies, have allowed researchers to identify specific genes and pathways that are modulated by this compound, providing critical insights into its anti-fibrotic, anti-inflammatory, and anti-cancer activities.

One of the key pathways investigated in relation to this compound's action is the hypoxia-inducible factor (HIF) signaling pathway. Studies have utilized gene knockout models to understand the role of HIF-1α in cellular stress responses. For instance, research has shown that Hif-1α knockout can reduce apoptosis in photoreceptor cell lines under oxidative stress conditions. nih.gov Similarly, knocking out Bnip3, a downstream target of HIF-1, also resulted in decreased apoptosis. nih.gov These findings provide a genetic basis for the observed effects of this compound, which has been shown to suppress the expression of both HIF-1α and BNIP3 in these same cell lines, thereby preventing retinal degeneration. nih.gov

Gene expression profiling and knockdown-like effects have also been a major focus. This compound consistently demonstrates an inhibitory effect on the expression of collagen type I (COL1A1), a primary component of fibrotic tissue. researchgate.net This effect is a cornerstone of its anti-fibrotic properties. In the context of oral squamous cell carcinoma, this compound has been found to inhibit the expression of Matrix Metalloproteinase 2 (MMP2), an enzyme crucial for extracellular matrix degradation and tumor invasion. ismrm.org

Furthermore, genomic-level analyses have identified novel targets of this compound. In a rat model of liver fibrosis, a genomic approach using cDNA microarrays revealed that this compound treatment prevented the downregulation of Insulin-like growth factor binding protein-1 (IGFBP-1) gene expression. nih.gov This suggests that part of this compound's therapeutic effect in liver fibrosis is mediated through the modulation of the IGF/IGFBP system. nih.gov The compound also influences key signaling pathways, such as the TGF-β/Smad2/3 pathway, which is central to fibrosis and cancer progression. ismrm.org Studies using siRNA to knock down EPRS (glutamyl-prolyl-tRNA synthetase), the direct target of this compound, have shown that depleting this enzyme sensitizes cells to the effects of the compound, confirming its mechanism of action. researchgate.net

The table below summarizes key findings from genetic manipulation studies investigating the effects of this compound.

Table 1: Summary of Genetic Manipulation and Gene Editing Studies in this compound Research

Gene/TargetMethodologyModel SystemKey FindingReference
Hif-1α (Hypoxia-inducible factor 1-alpha)Gene Knockout661W photoreceptor cell lineKnockout reduced apoptosis under oxidative stress, mimicking the effect of this compound treatment. nih.gov
Bnip3 (BCL2/adenovirus E1B 19kDa interacting protein 3)Gene Knockout661W photoreceptor cell lineKnockout reduced apoptosis, supporting its role as a downstream effector in the pathway inhibited by this compound. nih.gov
IGFBP-1 (Insulin-like growth factor binding protein-1)cDNA Microarray (Genomic approach)Rat model of liver fibrosisThis compound prevented the thioacetamide-induced downregulation of IGFBP-1 gene expression. nih.gov
COL1A1 (Collagen type I alpha 1 chain)Gene Expression AnalysisHuman and mouse fibroblastsThis compound is a potent inhibitor of collagen type I gene expression. researchgate.net
MMP2 (Matrix Metalloproteinase 2)Gene Expression AnalysisCancer-associated fibroblasts (CAFs)This compound treatment inhibited the expression of MMP2 in CAFs. ismrm.org
EPRS (Glutamyl-prolyl-tRNA synthetase)siRNA KnockdownIMR90 lung fibroblastsDepletion of EPRS sensitized cells to this compound, confirming it as the direct molecular target. researchgate.net

Advanced Imaging Techniques (e.g., MRI, Micro-CT)

Advanced imaging modalities, particularly Magnetic Resonance Imaging (MRI), have been pivotal in the non-invasive, longitudinal assessment of this compound's therapeutic efficacy in preclinical cancer models. These techniques provide detailed anatomical and functional information, allowing for the dynamic monitoring of tumor growth, vascularization, and response to treatment in vivo.

MRI has been extensively employed to study the effects of this compound on metastatic brain tumors. nih.govnih.gov In a rat model with implanted malignant fibrous histiocytoma, MRI was used to track tumor progression and vascularization. nih.gov The studies demonstrated that oral administration of this compound effectively reduced tumor growth in a dose-dependent manner. ismrm.orgnih.gov MRI scans confirmed a significant delay in tumor growth in treated animals compared to controls, with tumors in the this compound group being substantially smaller at various time points. nih.gov

Beyond simply measuring tumor volume, MRI allows for the functional assessment of the tumor microenvironment. These studies utilized MRI to evaluate tumor vascularization and vessel maturation. The results showed that this compound treatment significantly inhibited tumor vascularization. nih.govnih.gov Furthermore, MRI analysis revealed that this compound also impeded vessel maturation, a crucial process for the establishment of a stable tumor blood supply. nih.gov This anti-angiogenic effect is a key component of this compound's anti-cancer activity.

In the field of nanomedicine, computed tomography (CT) has been used to monitor the delivery of this compound. One study developed a mesoporous platinum nanoplatform to carry this compound to breast cancer tumors. The platinum component of the nanoparticle acts as a contrast agent, allowing for CT imaging to confirm the successful delivery and accumulation of the nanoplatform within the tumor tissue. nih.gov This theranostic approach combines therapy with diagnostic imaging to ensure the drug reaches its intended target.

The table below details the application of advanced imaging techniques in this compound research.

Table 2: Application of Advanced Imaging in this compound Studies

Imaging ModalityModel SystemParameter MeasuredKey FindingReference
Magnetic Resonance Imaging (MRI)Metastatic rat brain tumor modelTumor Growth/VolumeThis compound treatment led to a fivefold reduction in tumor size by day 13 compared to controls. nih.govnih.gov
Magnetic Resonance Imaging (MRI)Metastatic rat brain tumor modelTumor VascularizationTumor vascularization was inhibited by 30-40% in this compound-treated rats. ismrm.orgnih.gov
Magnetic Resonance Imaging (MRI)Metastatic rat brain tumor modelVessel MaturationThis compound treatment significantly inhibited the maturation of tumor blood vessels. nih.gov
Computed Tomography (CT)Mouse model of breast cancerNanoparticle DeliveryCT imaging confirmed the efficient delivery of this compound-loaded platinum nanoparticles to the tumor site. nih.gov

Computational and Systems Biology Approaches (e.g., Gene Ontology, KEGG Pathway Analysis, Protein-Protein Interaction Networks)

Computational and systems biology approaches are increasingly being used to unravel the complex mechanisms of action of this compound. By integrating high-throughput data from genomics, transcriptomics, and proteomics, these methods provide a holistic view of the cellular processes affected by the compound.

Gene Ontology (GO) and KEGG Pathway Analysis have been applied to interpret large-scale gene expression data from this compound studies. In research on the parasite Eimeria tenella, RNA-sequencing followed by GO analysis was used to compare this compound-sensitive and resistant strains. nih.gov This analysis revealed that in resistant strains, genes related to protein translation and ribosome structure were significantly downregulated after this compound exposure, suggesting an adaptive response to the drug. nih.gov In ovarian cancer research, GO and KEGG pathway enrichment analyses were performed on data from cancer-associated fibroblasts (CAFs). nih.gov This computational approach identified the AKT/mTOR signaling pathway as being critically involved in the regulation of the extracellular matrix. nih.gov The analysis further predicted that this compound inhibits the expression of COL1A1 through the mTOR-eIF2α-ATF4 axis, a finding that was subsequently validated experimentally. nih.gov

Protein-Protein Interaction (PPI) Networks offer a powerful way to identify the key hubs and modules that are targeted by a drug. A recent study utilized network pharmacology to explore the molecular mechanisms of this compound in the treatment of rheumatoid arthritis. By constructing a PPI network of potential this compound targets, researchers were able to screen for key core targets and elucidate the complex interactions underlying the drug's therapeutic effects. researchgate.net

These systems-level analyses are crucial for moving beyond a single-target view of drug action. For example, global gene expression profiling in mammary epithelial cells treated with this compound showed that the compound alters the expression of numerous genes involved in a wide array of biological processes, including signal transduction, transcriptional regulation, and metabolic homeostasis. nih.gov This broad transcriptional effect is linked to the activation of the Integrated Stress Response (ISR), a central cellular pathway that this compound triggers by inhibiting its primary target, glutamyl-prolyl-tRNA synthetase (EPRS). nih.govnih.gov

The table below highlights significant findings from computational and systems biology studies on this compound.

Table 3: Computational and Systems Biology Approaches in this compound Research

MethodologyResearch AreaKey FindingReference
Gene Ontology (GO) AnalysisParasitology (Eimeria tenella)Identified the downregulation of translation-related genes as a potential mechanism of this compound resistance. nih.gov
KEGG Pathway Analysis & GO AnalysisOvarian CancerImplicated the AKT/mTOR signaling pathway in this compound's inhibition of collagen (COL1A1) expression via the mTOR-eIF2α-ATF4 axis. nih.gov
Protein-Protein Interaction (PPI) Network ConstructionRheumatoid ArthritisIdentified key core protein targets and interaction networks to explain the anti-arthritic effects of this compound. researchgate.net
Global Gene Expression Profiling (Transcriptomics)Epithelial Cell BiologyRevealed that this compound activates the Integrated Stress Response (ISR) and exerts broad transcriptional effects on signal transduction and metabolic pathways. nih.gov
RNA-Sequencing (RNA-seq)Honey Bee PathologyShowed that this compound induces a transcriptional program centered on ribosome biogenesis and function, suggesting a response to ribosome impairment. nih.gov

Future Directions and Perspectives in Halofuginone Research

Elucidation of Unidentified Molecular Targets and Signaling Cascades

While the inhibition of Smad3 phosphorylation and prolyl-tRNA synthetase (ProRS) are accepted as primary mechanisms of halofuginone (B1684669), its full spectrum of molecular targets is likely more extensive. nih.govpatsnap.com The signaling pathways affected by this compound can be cell-type specific and controversial. For instance, some studies have found that this compound's inhibition of Smad3 phosphorylation is dependent on its activation of non-canonical pathways involving ERK, JNK, and p38. nih.gov However, other research in different cell types, such as fibroblast-like synoviocytes, showed suppression of p38 and JNK phosphorylation without affecting ERK activation. nih.gov This variability suggests that the upstream signaling events triggered by this compound may differ depending on the cellular context. Future investigations are needed to identify additional direct binding partners and to map the complete signaling networks that mediate its wide-ranging effects, including its influence on various mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net

This compound's inhibition of glutamyl-prolyl-tRNA synthetase (EPRS) triggers the Integrated Stress Response (ISR) by creating a state of proline starvation. nih.govnih.gov The canonical ISR pathway involves the kinase GCN2, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a protective attenuation of protein synthesis. patsnap.com However, recent studies have revealed that the cellular response to this compound is more complex. nih.gov Surprisingly, the attenuation of protein synthesis following this compound treatment occurs to a similar degree in cells lacking GCN2 or even in cells incapable of phosphorylating eIF2α. nih.gov This suggests the existence of an atypical or non-canonical ISR pathway that is independent of GCN2. This GCN2-independent mechanism represents a significant vulnerability in cells that could be exploited therapeutically. nih.gov Future research must focus on elucidating the molecular players in this non-canonical pathway to fully understand how this compound modulates cellular metabolism and stress responses.

Investigation of Stereoisomer-Specific Activities and Mechanisms

Historically, most preclinical and clinical studies have utilized racemic this compound, a mixture of its (+) and (-) enantiomers. nih.govnih.gov However, emerging evidence indicates that the biological activities of these stereoisomers are not identical. In a study using the mdx mouse model for Duchenne muscular dystrophy, the two enantiomers displayed differential effects. nih.gov The (+)-enantiomer was found to be more active than the (-)-enantiomer in improving motor coordination and reducing diaphragm fibrosis, with its effects surpassing even those of the racemic mixture. nih.gov The precise molecular mechanism underlying this stereoisomer-specific activity remains to be determined and represents a critical area for future investigation. nih.gov A thorough examination of how each enantiomer interacts with targets like ProRS and components of the TGF-β pathway is necessary to guide the development of more potent and specific therapeutics.

Table 1: Differential Effects of this compound Enantiomers in mdx Mice

Feature (+)-Enantiomer (-)-Enantiomer Racemic this compound
Motor Coordination Most active improvement Less effective Intermediate effect
Diaphragm Fibrosis Most significant reduction Less effective Intermediate effect
Muscle Function Indirectly improved Less effective Indirectly improved

Development of Next-Generation this compound Analogs

A significant barrier to the broader clinical application of this compound has been its narrow therapeutic window and potential toxicity. researchgate.netacs.org This has spurred the development of next-generation analogs designed to improve efficacy and safety. The primary goals of these efforts are to enhance selectivity for the target in pathogenic organisms (e.g., the parasite ProRS) over the human equivalent and to reduce off-target effects. acs.org One promising example is halofuginol, a this compound analog developed for malaria treatment. nih.gov In preclinical mouse models, halofuginol demonstrated high activity against both the liver and blood stages of the Plasmodium parasite and was well-tolerated at efficacious doses, unlike this compound. nih.gov The design and synthesis of new derivatives continue to be a priority, leveraging structural biology insights into how this compound binds to its targets to create compounds with improved pharmacological properties for various diseases, from parasitic infections to cancer. researchgate.netwepub.org

Exploration of Combination Therapies in Preclinical Disease Models

The multifaceted mechanism of this compound makes it an attractive candidate for combination therapies, particularly in oncology. patsnap.com Tumors are complex ecosystems, and targeting a single pathway is often insufficient. This compound's ability to modulate the tumor microenvironment, for instance by inhibiting cancer-associated fibroblasts (CAFs), can break down physical barriers and potentially increase the penetration and efficacy of other anticancer drugs. nih.gov Preclinical studies have already shown that this compound can enhance the anti-tumor effect of aminolevulinic acid-photodynamic therapy (ALA-PDT). wepub.org Future preclinical research should systematically explore rational drug combinations. nih.govnih.gov Combining this compound with targeted therapies, immunotherapies, or conventional chemotherapeutics could lead to synergistic effects, overcome drug resistance, and improve patient outcomes across a range of cancers. patsnap.compharmaweek.com

Application in Novel Disease Contexts

While this compound is well-studied for its antifibrotic, antiprotozoal, and anti-inflammatory properties, its unique mechanisms of action suggest it may be effective in other diseases. nih.govnih.govwikipedia.org Researchers are actively exploring its utility in novel contexts. A recent phase 2 clinical trial investigated this compound for the treatment of non-hospitalized patients with COVID-19. plos.org Although it did not decrease the viral load decay rate, the treatment was safe and showed a potential dose-dependent improvement in respiratory symptoms, warranting further investigation. plos.org Other areas of exploration include its potential use against different types of cancer, such as mantle cell lymphoma, and its efficacy against other parasites like Cryptosporidium parvum. researchgate.netresearchgate.net These exploratory studies are crucial for potentially repurposing this compound and expanding its therapeutic reach.

Q & A

Q. What are the primary mechanisms of action of Halofuginone in inhibiting fibrosis and cancer progression?

this compound exerts antifibrotic effects by selectively inhibiting collagen type I synthesis via transcriptional suppression of the collagen α1(I) gene . It also targets the TGF-β/Smad3 pathway, blocking Smad3 phosphorylation and downstream fibrotic signaling . In cancer, it inhibits TGF-β-induced metastasis by reducing expression of prometastatic factors (e.g., PTHrP, IL-11) and angiogenesis . Additionally, this compound inhibits prolyl-tRNA synthetase (ProRS), activating amino acid starvation responses that suppress Th17 cell differentiation, relevant in autoimmune diseases .

Q. What in vitro models are recommended to study this compound’s effects on oxidative stress and autophagy?

The H9C2 cardiomyocyte cell line is widely used to assess this compound’s protective effects against oxidative stress. Key methodologies include:

  • Cell viability assays (e.g., MTT or calcein-AM staining) to measure cytotoxicity.
  • ROS quantification using fluorescent probes (e.g., DCFH-DA).
  • Western blotting for autophagy markers (LC3-II, Beclin-1) and apoptosis regulators (cleaved PARP, caspase-3/9) .

Q. What analytical techniques are validated for quantifying this compound in biological tissues?

  • UPLC-MS/MS : Achieves sensitivity down to 1.5 μg/kg in chicken tissues (liver, kidney) after enzymatic hydrolysis with trypsin and solid-phase extraction .
  • HPLC with Sep-pak cartridges : Modified methods using ammonia acetate buffer instead of HCl enable precise detection in feed and tissues (0.001 ppm limit) .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s efficacy across cancer models?

Discrepancies may arise from differences in:

  • Dosage : Lower doses (e.g., 0.5 mg/day in humans) may lack antitumor efficacy, while higher doses risk toxicity .
  • Model systems : Subcutaneous xenografts vs. metastatic models (e.g., bone, brain) show varying TGF-β dependency .
  • Combination therapies : Synergy with radiation requires timing optimization to counteract TGF-β activation post-irradiation . Methodological solution : Use mixed-effect models to adjust for variables like viral decay rates in clinical trials or employ sensitivity analyses (e.g., multiple imputation for missing data) .

Q. What statistical approaches are suitable for analyzing viral load data in this compound trials with missing data points?

  • Multiple imputation : Use the R mice package to estimate missing viral loads via chained equations, incorporating predictors like symptom duration and baseline characteristics .
  • Linear mixed models : Account for time-dependent covariates (e.g., date of sample collection) as polynomial or categorical variables with random intercepts .
  • Subgroup stratification : Analyze outcomes by symptom duration (≤4 vs. >4 days) or epidemiological phases (e.g., Omicron wave timing) to control for confounders .

Q. How does this compound’s dual inhibition of TGF-β and ProRS influence experimental design in autoimmune studies?

  • Dose titration : Low doses (e.g., 1–5 nM) are critical to selectively block Th17 differentiation without inducing systemic toxicity, as seen in EAE mouse models .
  • Endpoint selection : Measure IL-17 suppression in CD4+ T-cells and collagen deposition (via Sirius Red staining) to differentiate antifibrotic vs. immunomodulatory effects .
  • Stress response markers : Monitor ATF4 and phosphorylated eIF2α to validate ProRS inhibition in target tissues .

Methodological Considerations

Q. What are key design considerations for phase II trials evaluating this compound in viral infections?

  • Dosage justification : Phase I data (e.g., 0.5–1 mg/day) should inform dose selection based on pharmacokinetic thresholds for viral load reduction .
  • Outcome metrics : Use ordinal scales (e.g., symptom severity categories) analyzed via logistic regression if data truncation occurs .
  • Safety interim analyses : Plan early stopping rules for adverse events (e.g., >Grade 3 toxicity), though enrollment timelines may preclude this .

Q. How can researchers optimize this compound delivery in preclinical models to reduce toxicity?

  • Local administration : Intraperitoneal or topical application minimizes systemic exposure, as shown in scleroderma and graft-versus-host disease studies .
  • Residue monitoring : In poultry models, UPLC-MS/MS detects tissue depletion kinetics, recommending withdrawal periods (e.g., 5 days for liver) to avoid accumulation .

Q. What strategies enhance the translational relevance of this compound studies in retinal degeneration?

  • Hypoxia mimicry : Use CoCl₂-treated 661W photoreceptor cells to model HIF-1α stabilization, assessing this compound’s dose-dependent inhibition (10–100 nM) .
  • In vivo validation : Light-induced retinopathy models require longitudinal OCT imaging to quantify outer retinal layer preservation post-treatment .

Data Interpretation and Contradictions

Q. How should conflicting results on this compound’s pro-apoptotic vs. cytoprotective effects be reconciled?

Context-dependent outcomes arise from:

  • Cell type : Apoptosis induction in HepG2 (via JNK/ERK activation) vs. cytoprotection in H9C2 cells (via ROS suppression) .
  • Stress conditions : this compound exacerbates endoplasmic reticulum stress in cancer cells but mitigates oxidative stress in cardiomyocytes .
    Resolution : Conduct transcriptomic profiling (e.g., RNA-seq) to identify pathway-specific responses across models.

Q. Why do some studies report limited efficacy of this compound in fibrosis despite TGF-β inhibition?

  • Temporal factors : Transient Smad3 suppression may require sustained dosing, as collagen inhibition is reversible post-treatment .
  • Model limitations : Bleomycin-induced fibrosis models exhibit TGF-β-independent pathways (e.g., PDGF signaling) that this compound does not target .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.